3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(4-methoxyphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLIUEVVXMIHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673798 | |
| Record name | 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23123-09-3 | |
| Record name | 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS: 23123-09-3)
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, and plausible synthetic pathways. Furthermore, it establishes robust protocols for its analytical characterization and discusses the broader pharmacological potential of the pyrrolidine scaffold. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the synthesis, analysis, and application of novel pyrrolidine-based chemical entities. While publicly available data on this specific molecule is limited, this paper synthesizes information from related compounds and established chemical principles to provide a rigorous and practical framework for its scientific investigation.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrrolidine derivative. The molecule incorporates a saturated five-membered nitrogen heterocycle (pyrrolidine), which is a prevalent scaffold in a multitude of biologically active compounds.[1][2] This core is functionalized at the 3-position with a 4-methoxyphenoxy group via an ether linkage. The compound is supplied as a hydrochloride salt, enhancing its stability and aqueous solubility, which is a common practice for amine-containing pharmaceutical intermediates.
Key identification and property data are summarized below. It is important to note that experimentally determined physical properties such as melting point and solubility are not widely published; therefore, values should be determined empirically for any new batch.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 23123-09-3 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 229.70 g/mol | [3] |
| Hazard Class | Irritant | [4][6] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2CCNC2.Cl | N/A |
| Structure | ![]() | N/A |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is scarce, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. The most direct approach involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This is followed by deprotection and salt formation. The synthesis of pyrrolidine derivatives can be broadly categorized into the functionalization of a pre-existing ring and the cyclization of acyclic precursors.[7] For this target, functionalization of a readily available chiral or racemic 3-hydroxypyrrolidine is the most efficient strategy.[8]
Proposed Synthetic Workflow
The proposed synthesis is a three-step process designed for efficiency and control. The initial step is the protection of the pyrrolidine nitrogen. This is a critical maneuver to prevent side reactions, such as N-arylation, during the subsequent ether formation step. The protected intermediate is then subjected to Williamson ether synthesis conditions. Finally, the protecting group is removed, and the desired hydrochloride salt is formed concurrently.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative, non-optimized procedure. Researchers should perform their own optimization of reaction conditions, stoichiometry, and purification methods.
Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Protection)
-
Causality: The Boc (tert-butyloxycarbonyl) group is an ideal choice for protecting the secondary amine. It is stable to the basic conditions of the upcoming Williamson ether synthesis but can be readily removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate (Ether Formation)
-
Causality: This step utilizes the Williamson ether synthesis. A strong base, such as sodium hydride, is required to deprotonate the hydroxyl group of the protected pyrrolidine, forming a potent nucleophile (an alkoxide). This alkoxide then displaces a suitable leaving group on the aromatic partner. However, a more common and often higher-yielding approach for this specific transformation is the Mitsunobu reaction. For simplicity, the Williamson approach is detailed.
-
To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 4-methoxyphenol (1.1 eq). For this reaction, a precursor like 1-fluoro-4-methoxybenzene would be more effective as phenols are poor leaving groups. The choice of reactants is critical.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Step 3: Synthesis of this compound (Deprotection and Salt Formation)
-
Causality: A strong acid is required to cleave the Boc protecting group. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is ideal, as it simultaneously removes the Boc group and precipitates the desired amine as its hydrochloride salt, often in high purity.
-
Dissolve the purified tert-butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Cool the solution to 0 °C.
-
Add a saturated solution of HCl in 1,4-dioxane or diethyl ether (e.g., 4M HCl in dioxane, 3-5 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenoxy group (typically in the δ 6.8-7.2 ppm region), the methoxy group singlet (around δ 3.8 ppm), and complex multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the ether oxygen (C3-H) will likely appear as a multiplet around δ 4.5-5.0 ppm. The N-H protons will appear as a broad signal, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms. Key signals include the methoxy carbon (~55 ppm), the carbons of the aromatic ring (110-160 ppm), and the aliphatic carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The analysis would show a prominent ion corresponding to the free base [M+H]⁺ at m/z 194.12, confirming the mass of the cationic portion of the molecule.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC with UV detection is the standard method for assessing the purity of aromatic, amine-containing compounds. A C18 column provides excellent separation for molecules of this polarity. A gradient elution is recommended to ensure the timely elution of the main peak while also resolving any potential impurities with different polarities. UV detection is highly effective due to the presence of the phenyl ring.
Step-by-Step HPLC Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration of approximately 0.1 mg/mL.
-
Injection: Inject 5-10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for a sufficient duration to ensure all components have eluted.
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Run Time | 20 minutes |
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[9] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[10] Pyrrolidine derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][11]
While the specific biological activity of this compound is not documented in publicly available literature, its structure presents several features of interest for drug discovery:
-
Scaffold for Library Synthesis: It serves as an excellent starting point or building block for creating libraries of more complex molecules. The secondary amine can be readily functionalized to explore structure-activity relationships (SAR).[1]
-
CNS Potential: The pyrrolidine moiety is a common feature in compounds targeting the central nervous system (CNS). The overall lipophilicity and structure of this molecule suggest it may have the potential to cross the blood-brain barrier.
-
Fragment-Based Drug Discovery: The molecule itself can be considered a valuable fragment for screening against various protein targets. The methoxyphenyl ether motif is a common hydrogen bond acceptor and can participate in favorable aromatic interactions within a protein binding pocket.
Safety, Handling, and Storage
As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous. Data from related pyrrolidine hydrochlorides indicate that compounds of this class are often classified as irritants.[4][6]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Conclusion
This compound is a valuable chemical building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. By establishing plausible and robust protocols based on fundamental chemical principles, it is hoped that this document will empower researchers to confidently incorporate this and similar molecules into their research and development programs, ultimately accelerating the discovery of novel therapeutic agents.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(9), 889. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed, 37745071. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available at: [Link]
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Smith, J. D., & Jones, A. B. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available at: [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyrrolidine. NJ.gov. Available at: [Link]
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Sdfine. (n.d.). Chemwatch GHS SDS 1922 - PYRROLIDINE. Sdfine. Available at: [Link]
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Bondarenko, S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
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Russian Journal of General Chemistry. (2018). Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. Pleiades Publishing. Available at: [Link]
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Shcherbinin, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7041. Available at: [Link]
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Bondarenko, S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Cambridge Open Engage. Available at: [Link]
- Google Patents. (n.d.). CH372667A - Process for the preparation of 3-aryl-3-pyrrolidinols. Google Patents.
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Shcherbinin, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable for researchers, scientists, and drug development professionals.
Introduction and Significance
Pyrrolidine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, five-membered ring structure provides a valuable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of an aryloxy moiety, such as the 4-methoxyphenoxy group, at the 3-position of the pyrrolidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis and rigorous characterization are therefore of paramount importance to ensure the quality and reproducibility of downstream applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around the formation of the ether linkage. The most direct and widely applicable method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate.[3][4][5][6] This leads to two potential disconnections of the ether bond in 3-(4-methoxyphenoxy)pyrrolidine.
A plausible forward synthesis, therefore, commences with a readily available and protected 3-hydroxypyrrolidine derivative. The synthesis can be conceptually divided into three main stages:
-
Activation of the Pyrrolidine Core: Protection of the pyrrolidine nitrogen is essential to prevent side reactions. This is typically achieved with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent ether formation and can be readily removed. The hydroxyl group at the 3-position is then converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
-
Ether Formation: The activated pyrrolidine derivative is then reacted with the sodium salt of 4-methoxyphenol in a classic Williamson ether synthesis.[3][4][5][6]
-
Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions and the subsequent formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Detailed Experimental Protocols
Synthesis of N-Boc-3-(tosyloxy)pyrrolidine
Rationale: The tosylation of N-Boc-3-hydroxypyrrolidine is a critical step to convert the poorly leaving hydroxyl group into an excellent leaving group, the tosylate, which is highly susceptible to nucleophilic attack by the phenoxide in the subsequent Williamson ether synthesis. Pyridine is used as a base to neutralize the HCl generated during the reaction.
Procedure:
-
To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM (2 volumes).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 5 volumes), saturated aqueous NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-(tosyloxy)pyrrolidine, which can often be used in the next step without further purification.
Synthesis of N-Boc-3-(4-methoxyphenoxy)pyrrolidine
Rationale: This step is the core Williamson ether synthesis. Sodium hydride is a strong base used to deprotonate the weakly acidic 4-methoxyphenol to form the highly nucleophilic sodium 4-methoxyphenoxide. Anhydrous conditions are crucial as sodium hydride reacts violently with water.
Procedure:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 4-methoxyphenol (1.3 eq) in anhydrous THF (3 volumes) dropwise.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of N-Boc-3-(tosyloxy)pyrrolidine (1.0 eq) in anhydrous THF (5 volumes) to the prepared sodium 4-methoxyphenoxide solution.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 18-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Boc-3-(4-methoxyphenoxy)pyrrolidine.
Synthesis of this compound
Rationale: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid like HCl. The use of HCl in an organic solvent like dioxane or diethyl ether allows for the direct precipitation of the hydrochloride salt of the free amine, which is often a crystalline and easily handled solid.
Procedure:
-
Dissolve N-Boc-3-(4-methoxyphenoxy)pyrrolidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
To this solution, add a solution of HCl in dioxane (4 M, 3-5 eq) or bubble anhydrous HCl gas through the solution at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
Purification and Characterization
Purification by Recrystallization
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
Procedure:
-
Select an appropriate solvent or solvent system (e.g., isopropanol/diethyl ether, methanol/ethyl acetate).
-
Dissolve the crude this compound in a minimum amount of the boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Expected signals include those for the aromatic protons of the 4-methoxyphenoxy group, the methoxy protons, and the protons of the pyrrolidine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. Key signals will correspond to the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic peaks are expected for the N-H bond of the secondary ammonium salt, C-O-C stretching of the ether, and C-H bonds of the aromatic and aliphatic portions.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the free base and its fragmentation pattern, which can be used to confirm the structure.
| ¹H NMR (400 MHz, D₂O) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.90-7.00 | m | 4H | Ar-H |
| Pyrrolidine CH-O | 4.80-4.90 | m | 1H | CH-O |
| Methoxy Protons | 3.75 | s | 3H | OCH₃ |
| Pyrrolidine CH₂-N | 3.30-3.60 | m | 4H | CH₂-N |
| Pyrrolidine CH₂ | 2.20-2.40 | m | 2H | CH₂ |
| ¹³C NMR (100 MHz, D₂O) | Expected δ (ppm) | Assignment | ||
| Aromatic C-O | 155.0 | Ar-C-O | ||
| Aromatic C-O | 152.0 | Ar-C-O | ||
| Aromatic CH | 120.0 | Ar-CH | ||
| Aromatic CH | 115.0 | Ar-CH | ||
| Pyrrolidine CH-O | 78.0 | CH-O | ||
| Methoxy C | 56.0 | OCH₃ | ||
| Pyrrolidine CH₂-N | 48.0, 46.0 | CH₂-N | ||
| Pyrrolidine CH₂ | 32.0 | CH₂ | ||
| IR (KBr, cm⁻¹) | Expected Peak | Assignment | ||
| N-H Stretch | 2400-2800 (broad) | R₂NH₂⁺ | ||
| C-H Stretch (Aromatic) | ~3050 | Ar-H | ||
| C-H Stretch (Aliphatic) | 2850-2960 | C-H | ||
| C-O Stretch (Aryl Ether) | 1230-1270 | Ar-O-C | ||
| C-O Stretch (Alkyl Ether) | 1020-1050 | C-O-C | ||
| Mass Spectrometry (ESI+) | Expected m/z | Assignment | ||
| Molecular Ion (Free Base) | 194.12 [M+H]⁺ | C₁₁H₁₅NO₂ + H⁺ |
Purity Assessment by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of pharmaceutical compounds.[9][10][11] A reversed-phase method is typically suitable for a molecule of this polarity.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The described protocols, based on the well-established Williamson ether synthesis and standard purification and analytical techniques, provide a clear pathway for obtaining this valuable chemical intermediate in high purity. The detailed characterization data serves as a benchmark for quality control, ensuring the suitability of the compound for subsequent applications in pharmaceutical research and development.
References
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PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available at: [Link]
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ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]
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Filo. Problem 5 presents various spectroscopic data (IR, Mass, 13C NMR, 1H NMR)... Available at: [Link]
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Wiley-VCH. Supporting Information. Available at: [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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An In-depth Technical Guide to 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a substituted pyrrolidine of significant interest in medicinal chemistry. Due to its status as a specialized research chemical, direct public data, including a specific CAS number, is limited. Therefore, this guide synthesizes information from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications. The insights herein are intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its ability to introduce a three-dimensional, saturated heterocyclic motif into a molecule, which can significantly enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1] Substituted pyrrolidines, like the title compound, are pivotal building blocks in the synthesis of complex bioactive molecules targeting a wide array of diseases, including neurological disorders, cancer, and infectious agents.[3][4][5]
Physicochemical Properties and Characterization
Table 1: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analog Value | Rationale/Analog Compound |
| CAS Number | Not Assigned | Based on current chemical databases. |
| Molecular Formula | C₁₁H₁₆ClNO₂ | Based on the chemical structure. |
| Molecular Weight | 229.70 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale solid | Typical for hydrochloride salts of organic amines.[5] |
| Solubility | Soluble in water, methanol, DMSO | Common for hydrochloride salts. |
| Melting Point | 102 - 107 °C (for (R)-3-Hydroxyprolidine hydrochloride) | Expected to be in a similar range for related structures.[5] |
Characterization Workflow:
A rigorous characterization of a newly synthesized batch of this compound is crucial for validating its structure and purity. The following workflow outlines the standard analytical techniques employed.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Synthesis and Mechanistic Considerations
The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic routes.[6][7] A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with the desired phenoxide.
Proposed Synthetic Pathway:
A plausible and efficient synthesis of 3-(4-Methoxyphenoxy)pyrrolidine would start from a commercially available, protected 3-hydroxypyrrolidine. The hydrochloride salt can then be formed in the final step.
Caption: Proposed synthetic pathway for this compound via Mitsunobu reaction.
Experimental Protocol (Based on Analogous Syntheses):
-
Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1 eq.), 4-methoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to yield N-Boc-3-(4-methoxyphenoxy)pyrrolidine.
-
Deprotection and Salt Formation: The purified intermediate is dissolved in a suitable solvent such as dioxane or diethyl ether, and a solution of hydrochloric acid in the same solvent is added. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to afford the final product as the hydrochloride salt.
Causality in Experimental Choices:
-
N-Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions, as the secondary amine is also a nucleophile.
-
Mitsunobu Reaction: This reaction is a reliable method for the etherification of secondary alcohols with phenols under mild conditions, often proceeding with inversion of stereochemistry at the alcohol center.
-
Hydrochloride Salt Formation: The conversion to the hydrochloride salt enhances the stability and water solubility of the final compound, which is often desirable for pharmaceutical applications.
Applications in Drug Discovery
The 3-phenoxypyrrolidine motif is a valuable pharmacophore in drug design. The introduction of a methoxy group on the phenyl ring can modulate electronic properties and provide a handle for hydrogen bonding interactions with biological targets.
Potential Therapeutic Targets:
-
GPCRs and Ion Channels: The pyrrolidine scaffold is frequently found in ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system.[5]
-
Enzyme Inhibitors: Substituted pyrrolidines can act as mimics of natural substrates for various enzymes, leading to their application as enzyme inhibitors.[4]
-
Antiviral and Anticancer Agents: The pyrrolidine core is present in several antiviral and anticancer drugs, where it plays a key role in binding to the target protein or nucleic acid.[1]
Logical Workflow for a Screening Campaign:
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The Strategic Role of 3-Aryloxypyrrolidine Scaffolds in Modern Drug Discovery: A Technical Guide to Mechanism and Application
This guide provides an in-depth technical analysis of the 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride scaffold. Rather than focusing on a direct biological action of this specific intermediate, we will explore its strategic importance as a foundational building block in the synthesis of high-affinity, selective therapeutic agents. By examining a prominent drug candidate developed from a related core structure, we will provide a comprehensive overview of the ultimate mechanism of action, the rationale behind experimental design, and the synthetic methodologies relevant to researchers and drug development professionals.
Part 1: The 3-Aryloxypyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of medicinal chemistry.[1] Its non-planar, sp3-hybridized nature allows for the precise three-dimensional positioning of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[1] The introduction of an aryloxy substituent at the 3-position, as seen in 3-(4-Methoxyphenoxy)pyrrolidine, creates a versatile scaffold that combines the conformational rigidity of the pyrrolidine ring with the potential for diverse electronic and steric interactions from the phenyl ether moiety.
This structural motif is particularly valuable for developing ligands that target G protein-coupled receptors (GPCRs) and ion channels, where specific spatial arrangements are necessary to fit into complex binding pockets. The secondary amine of the pyrrolidine ring serves as a key synthetic handle for introducing additional pharmacophoric elements, allowing for the systematic exploration of structure-activity relationships (SAR).
Part 2: Case Study: Darifenacin, a Selective M3 Muscarinic Receptor Antagonist
To illustrate the therapeutic potential unlocked by the 3-substituted pyrrolidine core, we will examine the mechanism of action of Darifenacin. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, used for the treatment of overactive bladder (OAB).[2][3] Its structure, while not derived directly from 3-(4-Methoxyphenoxy)pyrrolidine, is built upon a closely related (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine core, showcasing the application of this class of intermediates.[4][5]
Therapeutic Context: Overactive Bladder
Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence, stemming from involuntary contractions of the bladder's detrusor muscle.[2] These contractions are primarily mediated by the neurotransmitter acetylcholine (ACh) acting on M3 muscarinic receptors on the surface of smooth muscle cells.[6][7] Therefore, selectively blocking these M3 receptors is a primary strategy for treating OAB.
Core Mechanism of Action: Selective M3 Receptor Blockade
Darifenacin functions as a competitive antagonist at the M3 muscarinic acetylcholine receptor.[3][8] This means it binds to the receptor at the same site as acetylcholine but does not activate it, thereby preventing the endogenous ligand from initiating a cellular response.
The key to Darifenacin's clinical utility is its selectivity. It binds with a much higher affinity to the M3 receptor subtype compared to other muscarinic receptor subtypes (M1, M2, M4, M5) located throughout the body.[6] This selectivity minimizes common side effects associated with older, non-selective antimuscarinic drugs, such as cognitive impairment (M1 blockade) and cardiac effects (M2 blockade).[7]
The M3 Receptor Signaling Pathway
The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that signals through the Gq/11 family of G proteins.[9][10][11] The downstream signaling cascade proceeds as follows:
-
Ligand Binding & G Protein Activation: In the absence of an antagonist, acetylcholine binds to the M3 receptor, inducing a conformational change that activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[12]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12]
-
Smooth Muscle Contraction: The rapid increase in intracellular Ca2+ concentration activates calcium-dependent signaling pathways, including the calmodulin/myosin light chain kinase (MLCK) pathway, leading to the phosphorylation of myosin and subsequent contraction of the detrusor smooth muscle.[11]
By competitively blocking the M3 receptor, Darifenacin inhibits this entire cascade at its origin, leading to relaxation of the detrusor muscle, an increased bladder capacity, and a reduction in the symptoms of OAB.[6][8]
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3-(4-Methoxyphenoxy)pyrrolidine hydrochloride as a research chemical
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a research chemical with significant potential in drug discovery and development. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] This document synthesizes available data on its physicochemical properties, proposes a robust synthetic pathway, outlines detailed analytical characterization protocols, and explores its potential pharmacological applications. By contextualizing this specific molecule within the broader knowledge base of substituted pyrrolidines, this guide serves as a foundational resource for researchers and drug development professionals seeking to explore its therapeutic possibilities.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry.[2][3] Its prevalence in over 20 FDA-approved drugs underscores its importance as a versatile scaffold for creating novel, biologically active compounds.[1] The ring's conformational flexibility and its ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including roles as anticonvulsants, enzyme inhibitors, and modulators of central nervous system (CNS) receptors.[4][5][6]
This compound incorporates three key structural motifs:
-
The Pyrrolidine Core: Provides a proven structural backbone for biological activity.
-
The Phenoxy Linker: Introduces a degree of rigidity and specific spatial arrangement between the pyrrolidine and phenyl rings.
-
The 4-Methoxyphenyl Group: A common feature in CNS-active compounds, potentially influencing receptor binding and metabolic stability.[7]
This guide aims to equip researchers with the necessary technical knowledge to effectively synthesize, characterize, and investigate this promising compound.
Physicochemical Properties and Identification
Accurate identification is the bedrock of reproducible research. The key properties of this compound are summarized below. Note that while some data is derived from analogs, the computed properties are specific to the target molecule.
| Property | Value | Source |
| IUPAC Name | This compound | Computed |
| Molecular Formula | C₁₁H₁₆ClNO₂ | Computed |
| Molecular Weight | 229.70 g/mol | Computed |
| CAS Number | Not readily available; 23123-08-2 for 3-isomer[8] | ChemScene[8] |
| Appearance | Predicted: Off-white to pale crystalline solid | Based on analogs[9] |
| Solubility | Predicted: Soluble in water, methanol, DMSO | Based on analogs[10][11] |
Computed Physicochemical Data
| Parameter | Predicted Value | Rationale / Significance |
| XLogP3 | ~1.8 - 2.2 | Indicates good potential for oral bioavailability and CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Suggests high permeability across the blood-brain barrier. |
| Hydrogen Bond Donors | 2 (from NH₂⁺) | Influences solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 2 (from oxygens) | Key for binding to biological targets. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | The pyrrolidine nitrogen will be protonated at physiological pH. |
Synthesis and Purification Workflow
Diagram: Proposed Synthetic Workflow
Caption: A three-step synthetic pathway to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-(4-methoxyphenoxy)pyrrolidine
-
Rationale: The Mitsunobu reaction is a reliable method for converting alcohols to ethers with inversion of stereochemistry, driven by the formation of a stable triphenylphosphine oxide byproduct. The Boc-protecting group prevents the secondary amine from participating in side reactions.
-
To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate.
Step 2: Synthesis of this compound (Crude)
-
Rationale: A strong acid, such as HCl, is required to cleave the acid-labile Boc-protecting group. Using a solution of HCl in an anhydrous solvent like dioxane allows for the direct precipitation of the desired hydrochloride salt.
-
Dissolve the N-Boc-3-(4-methoxyphenoxy)pyrrolidine (1.0 eq) from Step 1 in a minimal amount of anhydrous dichloromethane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.
-
Observe the formation of a precipitate.
-
Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
Step 3: Purification by Recrystallization
-
Rationale: Recrystallization is an effective method for purifying solid crystalline compounds, removing residual reagents (like triphenylphosphine oxide) and byproducts.
-
Dissolve the crude product in a minimum amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator to facilitate crystal formation.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
Diagram: Analytical Confirmation Workflow
Caption: Workflow for structural and purity verification.
Standard Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method provides excellent separation of the polar analyte from non-polar impurities.[12][13]
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Result: A single major peak with >98% area under the curve.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Predicted Shifts (δ, ppm): ~9.2 (br s, 2H, NH₂⁺), ~7.0-6.8 (m, 4H, Ar-H), ~4.8 (m, 1H, CH-O), ~3.8 (s, 3H, OCH₃), ~3.5-3.2 (m, 4H, CH₂-N), ~2.4-2.1 (m, 2H, CH₂).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Predicted Shifts (δ, ppm): ~154, ~151 (Ar-C-O), ~120, ~115 (Ar-CH), ~75 (CH-O), ~55 (OCH₃), ~50 (CH₂-N), ~45 (CH₂-N), ~30 (CH₂).
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS confirms the molecular weight of the free base form of the compound.
-
Method: Use ESI+ (Electrospray Ionization, positive mode).
-
Expected Result: A major ion peak corresponding to [M+H]⁺. For C₁₁H₁₅NO, the expected mass is m/z 178.12.
Potential Pharmacological Profile and Research Applications
The structural features of this compound suggest it is a compelling candidate for CNS-related research. Many psychoactive substances with a pyrrolidine core, such as 3,4-Methylenedioxypyrovalerone (MDPV), act as potent inhibitors of monoamine transporters.[14]
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
It is hypothesized that this compound could function as a dopamine (DAT) and/or norepinephrine (NET) reuptake inhibitor. By blocking these transporters, it would increase the extracellular concentration of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling.
Diagram: Hypothetical Action at the Dopaminergic Synapse
Caption: Proposed inhibition of dopamine reuptake at the synapse.
Recommended Avenues for Investigation
-
In Vitro Transporter Binding Assays: The primary step is to determine the affinity (Kᵢ) and potency (IC₅₀) of the compound for human DAT, NET, and SERT using radioligand binding and uptake inhibition assays in recombinant cell lines.
-
In Vivo Microdialysis: For promising candidates, in vivo microdialysis in rodents can directly measure changes in extracellular dopamine and norepinephrine levels in key brain regions (e.g., nucleus accumbens, prefrontal cortex) following compound administration.
-
Behavioral Pharmacology: Assess the compound's effects on locomotor activity, reward-seeking behavior (e.g., conditioned place preference), and cognitive function to build a comprehensive CNS profile.
-
Scaffold for Library Synthesis: Utilize the 3-(4-methoxyphenoxy)pyrrolidine core as a starting point for generating a library of analogs to establish a structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[4]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate precautions. The following GHS hazard information is extrapolated from structurally similar compounds.[15][16][17]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317, P362+P364 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233 |
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[8]
-
Recommended storage temperature is 2-8 °C under an inert atmosphere.[8]
Conclusion
This compound represents an intriguing yet underexplored molecule for chemical and pharmacological research. Its structure combines the privileged pyrrolidine scaffold with motifs commonly found in CNS-active agents, making it a prime candidate for investigation as a monoamine reuptake inhibitor or as a foundational block for novel therapeutic agents. This guide provides the essential framework for its synthesis, characterization, and initial biological evaluation, empowering researchers to unlock its full potential in the field of drug discovery.
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Unlocking the Therapeutic Potential of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride: A Technical Guide to Target Identification and Validation
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific pyrrolidine derivative, 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. Drawing upon structural analogy, pharmacophore analysis, and a review of cognate chemical series, we posit that the primary molecular targets for this compound are likely to be found within the family of monoamine transporters. This document outlines the scientific rationale for this hypothesis and presents a detailed, field-proven framework for the experimental validation of these targets. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the early stages of characterizing novel chemical entities.
Introduction: The Promise of the 3-Aryloxypyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into small molecules.[1] Its conformational flexibility and the stereogenic centers it can create allow for precise spatial orientation of substituents to engage with biological targets.[1] When combined with an aryloxy ether linkage at the 3-position, the resulting scaffold presents a compelling pharmacophore with significant potential for CNS activity.
Our compound of interest, this compound, embodies this promising structural class. The strategic placement of the 4-methoxyphenoxy group suggests the potential for specific interactions within protein binding pockets, while the pyrrolidine nitrogen, likely protonated at physiological pH, can engage in crucial ionic or hydrogen bonding interactions. This guide will deconstruct the structural components of this molecule to build a robust hypothesis for its biological targets and provide a roadmap for its experimental validation.
Primary Hypothesis: Modulation of Monoamine Transporters
A critical analysis of structurally related compounds strongly suggests that this compound is a promising candidate for the modulation of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).
Rationale from Structural Analogs
The most compelling evidence for this hypothesis comes from a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake.[2] While our target compound lacks the phenyl-methyl substituent, it shares the core 3-phenoxypyrrolidine scaffold that is crucial for this activity. This shared structural motif strongly implies a similar mode of action, positioning our compound within the chemical space of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).
The 4-methoxy substitution on the phenoxy ring may further refine the selectivity and potency of the compound for specific monoamine transporters. Structure-activity relationship (SAR) studies on related aryloxypropanolamine series have demonstrated that substitutions on the aromatic ring can significantly influence binding affinity and selectivity for adrenergic and serotonergic receptors and transporters.[3]
The Signaling Pathway of Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling. Inhibition of these transporters leads to an increase in the extracellular levels of their respective neurotransmitters, which is the established mechanism of action for many antidepressant and anxiolytic drugs.
Caption: Proposed mechanism of action at the synapse.
Secondary Hypotheses and Alternative Targets
While the evidence for monoamine transporter modulation is strong, the versatility of the pyrrolidine scaffold warrants consideration of other potential targets. Pyrrolidine derivatives have demonstrated a wide range of biological activities, and a comprehensive screening approach should remain open to these possibilities.[4]
-
Enzyme Inhibition: Pyrrolidine-containing compounds have been reported as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase.[4]
-
Receptor Modulation: The scaffold is present in antagonists for various G-protein coupled receptors (GPCRs).
-
Ion Channel Modulation: Certain pyrrolidine derivatives have been shown to interact with ion channels.
Initial broad-based screening assays against panels of common CNS targets can help to either confirm the primary hypothesis or reveal unexpected activities that warrant further investigation.
Experimental Validation Framework
A tiered approach to experimental validation is recommended, beginning with in vitro assays to confirm binding and functional activity, followed by cell-based and more complex physiological models.
Tier 1: In Vitro Target Engagement and Functional Activity
The initial phase of validation focuses on confirming direct interaction with the hypothesized monoamine transporters and quantifying the functional consequences of this interaction.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).
-
Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific binding controls: Fluoxetine (for SERT), Desipramine (for NET), and Cocaine (for DAT).
-
Assay buffer, scintillation fluid, 96-well filter plates, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either vehicle, test compound, or non-specific binding control.
-
Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Neurotransmitter Uptake Assays
-
Objective: To measure the functional inhibition of serotonin, norepinephrine, and dopamine uptake by the test compound in cells expressing the respective transporters.
-
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioactively labeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), and [³H]DA (dopamine).
-
Test compound and reference inhibitors.
-
Cell culture medium, assay buffer, and a scintillation counter.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor.
-
Add the radioactively labeled neurotransmitter to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of neurotransmitter uptake for each transporter.
-
| Assay | Target | Parameter | Expected Outcome |
| Radioligand Binding | SERT, NET, DAT | Ki (nM) | Low nanomolar Ki values for SERT and NET, potentially higher for DAT. |
| Neurotransmitter Uptake | SERT, NET, DAT | IC50 (nM) | Potent inhibition of 5-HT and NE uptake, consistent with binding affinities. |
Tier 2: Cellular and Ex Vivo Assays
Following confirmation of in vitro activity, the next step is to assess the compound's effects in a more physiological context.
Experimental Protocol: Synaptosomal Uptake Assays
-
Objective: To measure the inhibition of neurotransmitter uptake in isolated nerve terminals (synaptosomes) from rodent brain tissue.
-
Materials:
-
Freshly dissected rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Sucrose buffer for homogenization.
-
Radioactively labeled neurotransmitters.
-
Test compound.
-
-
Procedure:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to obtain a crude synaptosomal pellet (P2).
-
Resuspend the synaptosomes in assay buffer.
-
Perform the uptake assay as described for the cell-based assay, using the synaptosomal preparation instead of cultured cells.
-
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An In-Depth Technical Guide to the In Vitro Screening of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
This guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured pathway from initial compound characterization to nuanced mechanistic studies. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system of protocols that upholds the highest standards of scientific integrity.
Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its stereochemical complexity and ability to engage in various intermolecular interactions make it a fertile ground for the discovery of novel therapeutics. The subject of this guide, this compound, combines this versatile core with a methoxyphenoxy substituent, a feature often associated with modulation of targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] A systematic in vitro screening cascade is therefore essential to elucidate the biological activity of this compound and identify its potential therapeutic applications.
Part 1: Foundational Characterization and Preliminary Assessment
Before embarking on large-scale screening, a thorough characterization of the test compound is paramount. This initial phase ensures data integrity and reproducibility in subsequent assays.
Physicochemical Profiling
A comprehensive understanding of the compound's physical and chemical properties is the bedrock of any screening campaign.
| Property | Method | Importance |
| Identity and Purity | LC-MS, NMR, Elemental Analysis | Confirms the correct chemical structure and assesses the percentage of the active compound. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the maximum concentration achievable in aqueous buffers, crucial for assay design. |
| Chemical Stability | HPLC-based stability assessment in assay buffer | Ensures the compound does not degrade under experimental conditions, preventing false negatives. |
| LogD | Shake-flask or computational methods | Predicts membrane permeability and potential for non-specific binding. |
Step-by-Step Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Add the DMSO solutions to a 96-well plate and then add the relevant aqueous assay buffer to achieve a final DMSO concentration typically ≤1%.
-
Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity using a nephelometer or a plate reader capable of detecting light scatter.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility limit.
Initial Cytotoxicity Assessment
A preliminary evaluation of cytotoxicity is crucial to establish a suitable concentration range for subsequent cell-based assays, distinguishing specific biological activity from general toxicity.[4][5][6][7]
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control.
Part 2: A Tiered Approach to In Vitro Screening
A logical and tiered screening cascade is the most efficient method for identifying and characterizing the biological activity of a novel compound.[8] This approach begins with broad, high-throughput screens and progressively narrows the focus to more specific and mechanistically informative assays.
Tier 1: Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly assess the compound against a diverse panel of biological targets to identify initial "hits".[9][10][11][12] Given the structural motifs of this compound, a broad panel of GPCRs, ion channels, and key enzymes would be appropriate.
Workflow for Primary HTS
Caption: Hit Confirmation and Validation Workflow.
1. Dose-Response Relationship
For each primary hit, a full dose-response curve should be generated to determine the potency (IC50 or EC50) of the compound. This is a critical step in confirming the activity and prioritizing hits.
2. Orthogonal Assays
To rule out assay-specific artifacts, it is essential to confirm the activity of the hit in an orthogonal assay that utilizes a different detection technology or biological principle. For example, if a primary hit was identified in a radioligand binding assay, a functional cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation or calcium mobilization) would be an appropriate orthogonal assay. [13][14][15][16] Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. [17]4. Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. [17][18]5. Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 3: Mechanistic and Selectivity Profiling
Confirmed hits are subjected to more in-depth studies to elucidate their mechanism of action and assess their selectivity.
1. Mechanism of Action (MoA) Studies
The nature of the MoA studies will depend on the target class.
-
For Enzyme Inhibitors: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies by varying the concentrations of both the substrate and the inhibitor. [19][20][21][22][23]* For GPCR Modulators: Differentiate between agonist, antagonist, and allosteric modulator activity using functional assays. For example, an antagonist's activity can be confirmed by its ability to shift the dose-response curve of a known agonist to the right.
-
For Ion Channel Modulators: Use electrophysiology techniques (e.g., patch-clamp) to provide detailed information on the effects of the compound on channel gating and conductance.
2. Selectivity Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. The compound should be tested against a panel of related targets (e.g., other members of the same receptor or enzyme family).
| Assay Type | Purpose | Example |
| Family-Wide Screening | Assess selectivity against closely related targets. | Testing against all subtypes of a receptor family. |
| Broad Target Profiling | Identify potential off-target liabilities. | Screening against a broad panel of diverse targets (e.g., Eurofins SafetyScreen). |
| Counter-Screening | Rule out non-specific mechanisms of action. | Assays for promiscuous inhibitors (e.g., PAINS filters). |
Part 3: Data Analysis and Interpretation
Rigorous data analysis is essential for making informed decisions throughout the screening process. [24][25][26] Key Parameters to Determine:
-
IC50/EC50: The concentration of the compound that produces a 50% maximal response.
-
Hill Slope: Provides information about the cooperativity of binding. A Hill slope of 1 suggests a 1:1 binding stoichiometry.
-
Ki: The inhibition constant, which is a measure of the binding affinity of an inhibitor.
-
Selectivity Index: The ratio of the potency of the compound at off-targets to its potency at the primary target.
Data Visualization and Interpretation
Caption: Data Analysis and Decision-Making Pipeline.
Conclusion
The in vitro screening of a novel compound such as this compound is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following a tiered screening cascade, from initial characterization and broad-based primary screening to detailed mechanistic and selectivity studies, researchers can effectively identify and validate the biological activity of this promising molecule. The integration of robust assay methodologies, orthogonal validation, and meticulous data analysis will provide a solid foundation for subsequent lead optimization and preclinical development, ultimately paving the way for the potential discovery of a new therapeutic agent.
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Methodological & Application
Application Note: Comprehensive Analytical Strategies for 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
Introduction
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its purity and characterization are critical to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, providing a framework for method development and validation.
The molecular structure of this compound is presented below:
Chemical Structure:
Physicochemical Properties: [1][2]
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and ethanol |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its impurities.
Rationale for Method Selection
The choice of a reversed-phase method is predicated on the molecule's moderate polarity, conferred by the pyrrolidine ring and the methoxyphenoxy group. A C18 stationary phase provides sufficient hydrophobicity to retain the analyte, while a mobile phase consisting of a buffered aqueous solution and an organic modifier allows for fine-tuning of the retention and resolution. UV detection is suitable due to the presence of the aromatic ring, which imparts a significant UV chromophore.
Experimental Workflow for HPLC Method Development
The following diagram illustrates the logical flow of developing a robust HPLC method.
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and impurity profile.
1.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
1.3.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
1.3.3. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and resolution of moderately polar compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffered aqueous phase to ensure consistent ionization state of the analyte and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 70% A to 30% A over 15 min | A gradient elution is recommended to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm and 275 nm | The methoxyphenyl group is expected to have strong absorbance at these wavelengths. A PDA detector is recommended for initial method development to identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
1.3.4. Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial composition).
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
1.3.5. Method Validation The developed method should be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:
-
Specificity: Ensure the peak for this compound is free from interference from impurities and degradation products.
-
Linearity: Demonstrate a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.1 to 1.0 mg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value through recovery studies.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of the atoms within the molecule. Both ¹H and ¹³C NMR are crucial for unambiguous identification.
2.1.1. Rationale for NMR Analysis NMR is a powerful, non-destructive technique that provides definitive structural information. The proton (¹H) NMR spectrum will show the number of different types of protons and their neighboring protons, while the carbon-13 (¹³C) NMR spectrum will reveal the number of different types of carbon atoms.
2.1.2. Predicted ¹H NMR Spectral Data Based on the structure, the following proton signals are expected (in a suitable deuterated solvent like DMSO-d₆ or D₂O):
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the phenoxy ring.
-
Pyrrolidine Ring Protons: A series of multiplets between δ 3.0-4.0 ppm.
-
Methoxy Protons: A singlet at approximately δ 3.7 ppm, integrating to three protons.
-
NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
2.1.3. Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition Parameters: Standard parameters for ¹H and ¹³C NMR.
-
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete structural assignment.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.
2.2.1. Rationale for MS Analysis MS provides a highly sensitive method for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can be used to study the fragmentation pathways, which can be useful for identifying related impurities.
2.2.2. Experimental Workflow for MS Analysis
Caption: Workflow for Mass Spectrometry analysis.
2.2.3. Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation.
-
Instrumentation:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
-
Instrumental Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Acquisition and Analysis:
-
Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺). For 3-(4-Methoxyphenoxy)pyrrolidine, the free base has a molecular weight of 193.24 g/mol , so the expected [M+H]⁺ will be at m/z 194.25.
-
Perform MS/MS on the parent ion (m/z 194.25) to generate a fragmentation spectrum for structural confirmation.
-
Summary and Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and impurity profiling, along with NMR and MS for structural confirmation, ensures a thorough understanding of the material's quality. It is imperative that these methods are properly validated in the end-user's laboratory to guarantee reliable and accurate results in a regulated environment.
References
-
PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Available at: [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2023). RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. Available at: [Link]
-
ResearchGate. (2014). Proton NMR spectrum of 4-methoxyphencyclidine HCl. Available at: [Link]
-
ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Available at: [Link]
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
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an-cro.com. This compound - CAS:23123-09-3. Available at: [Link]
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Forensic Science International. (2001). Metabolism and toxicological detection of the new designer drug 4′-methoxy-α-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry. Available at: [Link]
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The Royal Society of Chemistry. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]
-
PubChem. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. Available at: [Link]
-
Scholars Research Library. (2014). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Available at: [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available at: [Link]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Available at: [Link]
-
ChemBK. 3-(4-METHOXYPHENOXY)PYRROLIDINE. Available at: [Link]
-
ResearchGate. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, scientists, and drug development professionals engaged in quality control and assurance. The described reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol, from method development rationale to full validation, ensuring trustworthy and reproducible results.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds, making it the cornerstone for purity analysis in the pharmaceutical industry.[4][5][6]
The development of a stability-indicating analytical method is paramount, as it must be capable of distinguishing the main compound from any potential process-related impurities and degradation products that may arise during synthesis, storage, or handling.[7][8] This application note provides a step-by-step guide to a validated HPLC method, offering insights into the causal relationships behind the chosen chromatographic conditions and validation procedures.
Physicochemical Properties and Chromatographic Considerations
Before developing an HPLC method, understanding the analyte's physicochemical properties is essential.[3][5]
-
Structure: this compound possesses a secondary amine within the pyrrolidine ring, an ether linkage, and a methoxy-substituted benzene ring.
-
Polarity and Solubility: The hydrochloride salt form imparts aqueous solubility. The molecule has both polar (amine, ether) and non-polar (aromatic ring) regions, making it well-suited for reversed-phase HPLC.[4]
-
Chromophore: The presence of the benzene ring provides strong UV absorbance, enabling sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[6] The methoxy group on the phenoxy ring typically results in a UV maximum around 220-230 nm and a secondary maximum around 270-280 nm.
-
pKa: The secondary amine in the pyrrolidine ring is basic. Controlling the pH of the mobile phase is critical to ensure a consistent ionization state, leading to reproducible retention times and sharp peak shapes. An acidic mobile phase (pH 2.5-4.5) will ensure the amine is protonated and well-behaved chromatographically.
HPLC Method and Instrumentation
The following method was developed and optimized to achieve a balance between resolution, analysis time, and sensitivity.[9]
Instrumentation
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).[10]
-
Data Acquisition: Chromatographic data acquisition and processing software.
Chromatographic Conditions
The selected parameters are summarized in the table below. The rationale for these choices is to ensure robust separation based on the analyte's properties. A C18 column is chosen for its hydrophobicity, providing good retention for the moderately polar analyte.[5] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent acidic pH, ensuring the protonation of the pyrrolidine nitrogen for optimal peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (Primary), 275 nm (Secondary for peak purity) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with the sample diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][11][12]
Before commencing any validation activity, the suitability of the chromatographic system is verified. This is achieved by injecting the Working Standard Solution in six replicates. The acceptance criteria are crucial for ensuring the system is performing adequately on the day of analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8][14]
-
Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days.
After degradation, samples are diluted to the working concentration and analyzed. The method is considered specific if the main peak is well-resolved from all degradation peaks (Resolution > 2.0), and peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak.[13]
Linearity is established by analyzing a series of solutions at different concentrations. Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
-
Acceptance Criterion: r² ≥ 0.999
Accuracy is determined by spiking a known amount of reference standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level. The percentage recovery is then calculated.[2]
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
Precision is assessed at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-day precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or different equipment.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
LOD and LOQ are determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[2]
-
Signal-to-Noise Ratio: LOD is typically 3:1, and LOQ is 10:1.
-
Calculation Method:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly affected by the variations.
Data Presentation and Visualization
Method Validation Summary
The following table summarizes the validation parameters and their typical acceptance criteria as per ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak is pure and well-resolved (Rs > 2) from degradants |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | System suitability passes under varied conditions |
Experimental Workflows
The following diagrams illustrate the logical flow of the method development and validation process.
Caption: Workflow for HPLC method development and validation.
Caption: Logical relationships in HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust system for the purity determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is reliable and suitable for its intended purpose in a regulated quality control environment. By explaining the scientific rationale behind the experimental choices, this guide serves as a practical tool for scientists in the pharmaceutical industry, enabling them to implement and adapt this method with confidence.
References
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
(PDF) Stability indicating HPLC method development - a review. ResearchGate. [Link]
-
stability indicating hplc method development: a review. Academia.edu. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Sources
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- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 14. ijtsrd.com [ijtsrd.com]
Introduction: Characterizing Novel Chemical Entities in Cellular Systems
An in-depth guide to the proficient use of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride in cell-based assays, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
This compound is a synthetic organic compound with potential applications in biological research. As with any novel or sparsely characterized molecule, a systematic approach is essential to determine its effects on cellular systems. This guide outlines a comprehensive workflow, beginning with fundamental quality control and proceeding to broad phenotypic screening and target deconvolution. The protocols provided are designed to be self-validating, incorporating critical quality control measures to ensure data integrity and reproducibility.
The core structure of this compound, featuring a pyrrolidine ring linked to a methoxyphenoxy group, is found in various biologically active molecules. This structural motif suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. Therefore, the experimental strategy detailed herein is designed to be broad initially, narrowing down the focus as data on the compound's activity is generated.
Part 1: Foundational Steps - Compound Quality Control and Handling
Before initiating any cell-based assays, it is imperative to establish the quality, solubility, and stability of the compound. These initial steps prevent artifacts and ensure that the observed biological effects are directly attributable to the compound .
Purity and Identity Verification
It is crucial to verify the purity and identity of the compound. This can be achieved through techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for identity confirmation. These analyses are typically provided by the supplier, but in-house verification is recommended for rigorous studies.
Solubility Determination
The solubility of the compound in the desired assay buffer is a critical parameter. Poor solubility can lead to inaccurate concentration-response curves and misleading results. A standard approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay medium.
Protocol: Stock Solution Preparation and Solubility Assessment
-
Prepare a 10 mM stock solution: Dissolve a calculated amount of this compound in high-purity DMSO. For example, for a compound with a molecular weight of 231.7 g/mol , dissolve 2.317 mg in 1 mL of DMSO.
-
Vortex thoroughly: Ensure the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Assess solubility in aqueous media: Prepare serial dilutions of the DMSO stock solution in the intended cell culture medium (e.g., DMEM, RPMI-1640).
-
Visual inspection: Observe the solutions for any signs of precipitation. This can be done by eye and confirmed by light microscopy. The highest concentration that remains clear is the upper limit for your assays.
-
Quantitative assessment (optional): For more precise determination, techniques like nephelometry can be used to measure turbidity.
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% DMSO | High dissolving power for many organic molecules. |
| Stock Concentration | 10-50 mM | Allows for a wide range of final assay concentrations with minimal solvent carryover. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may affect assay performance. |
| Storage | Aliquoted at -20°C or -80°C | Prevents repeated freeze-thaw cycles that can degrade the compound. |
Part 2: Initial Biological Assessment - Cytotoxicity and Proliferation Assays
The first step in characterizing the biological activity of a compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and helps to distinguish between specific biological modulation and general toxicity.
Cell Viability/Cytotoxicity Assay
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin) wells.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Workflow for Initial Cytotoxicity Screening
Caption: Hypothesized GPCR signaling pathway for target deconvolution.
Part 4: Data Interpretation and Validation
-
Dose-Response Curves: Always generate full dose-response curves to determine potency (EC50/IC50) and efficacy (maximal effect).
-
Statistical Significance: Use appropriate statistical tests to determine if the observed effects are significant compared to the vehicle control.
-
Orthogonal Assays: Confirm key findings using a different assay that measures a distinct endpoint of the same biological process. For example, if a compound inhibits proliferation in an MTT assay, confirm this with a direct cell counting method or a BrdU incorporation assay.
-
Counter-Screening: Test the compound against related targets to assess its selectivity. If it is found to be an agonist for a specific receptor, test it against other receptors from the same family.
Conclusion
The characterization of a novel compound like this compound requires a systematic and multi-faceted approach. By starting with fundamental quality control, moving to broad assessments of cytotoxicity, and then employing hypothesis-driven assays for target identification, researchers can build a comprehensive profile of the compound's biological activity. The protocols and workflows described in this guide provide a robust framework for such investigations, emphasizing data quality, reproducibility, and a logical progression from observation to mechanistic insight.
References
protocol for dissolving 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride for experiments
Introduction: Understanding the Physicochemical Landscape
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride (CAS No. 23123-09-3) is a substituted pyrrolidine derivative with a molecular weight of 229.7 g/mol and the chemical formula C₁₁H₁₆ClNO₂.[1][2][3] As a hydrochloride salt, it is generally expected to exhibit improved solubility and stability in aqueous solutions compared to its freebase form. The pyrrolidine ring is a common scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, suggesting its utility in drug discovery and development.[4][5][6] The methoxyphenoxy moiety introduces a degree of lipophilicity which, in combination with the hydrophilic pyrrolidine hydrochloride, results in a compound with moderate polarity. This amphiphilic nature dictates its solubility characteristics, making the choice of an appropriate solvent system critical for experimental success.
These application notes provide a comprehensive guide to the effective dissolution of this compound for use in a variety of research applications, with a focus on preparing solutions suitable for cell-based assays and other sensitive experimental systems.[7][8]
Safety and Handling: A Prerequisite for Good Science
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. While a specific MSDS for this compound is not universally available, data from structurally related compounds, such as 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, indicate that it should be handled with care.[9]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]
Solvent Selection and Stock Solution Preparation: A Foundational Protocol
The choice of solvent is the most critical step in preparing this compound for experimental use. The hydrochloride salt structure suggests good solubility in polar solvents. Based on data from analogous compounds, the following solvents are recommended for preparing high-concentration stock solutions.
Recommended Solvents and Concentration Guidelines
| Solvent | Typical Stock Concentration | Suitability for Cell-Based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | High (with appropriate dilution) | A versatile aprotic polar solvent that readily dissolves many organic compounds. Final DMSO concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxicity. |
| Ethanol | 10-30 mM | Moderate (with appropriate dilution) | A polar protic solvent that can be used for many applications. Similar to DMSO, the final concentration in cell-based assays should be minimized. |
| Sterile Deionized Water | 1-10 mM | High | As a hydrochloride salt, the compound is expected to have some aqueous solubility. This is the most biocompatible solvent, but may not achieve high stock concentrations. |
| Phosphate-Buffered Saline (PBS, pH 7.2-7.4) | 1-10 mM | High | A physiologically relevant buffer suitable for direct application in many biological assays. Solubility may be lower than in pure water. |
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation of moisture on the compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 229.7 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 229.7 g/mol x 1000 mg/g = 2.297 mg
-
-
-
Weighing: Carefully weigh out 2.297 mg of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
Workflow for Stock Solution Preparation and Dilution
Caption: Workflow for preparing a stock solution and subsequent dilutions.
Quality Control and Validation
To ensure the reliability of your experimental results, it is crucial to validate the concentration and integrity of your stock solution.
-
Purity Assessment: The purity of the solid compound should be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.
-
Concentration Verification: For rigorous applications, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve or by UV-Vis spectrophotometry if the compound has a known extinction coefficient.
-
Stability Testing: The stability of the compound in the chosen solvent and under the specified storage conditions should be assessed, particularly for long-term studies. This can be achieved by periodically re-analyzing the stock solution using HPLC.
Considerations for Cell-Based Assays
When using this compound in cell-based assays, several factors must be considered to ensure that the observed effects are due to the compound itself and not the solvent or other experimental artifacts.
-
Solvent Toxicity: As mentioned, the final concentration of organic solvents like DMSO and ethanol in the cell culture medium should be kept to a minimum (typically <0.5%). A vehicle control (medium with the same final concentration of the solvent) must always be included in the experimental design.
-
Aqueous Solubility and Precipitation: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, the compound may precipitate if its solubility limit is exceeded. It is advisable to prepare working solutions by adding the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing. Visually inspect the final working solution for any signs of precipitation.
-
Interaction with Media Components: Some compounds can interact with components of the cell culture medium, such as serum proteins. This can affect the free concentration of the compound and, consequently, its biological activity.
By following these detailed protocols and considering the underlying scientific principles, researchers can confidently prepare and utilize solutions of this compound to generate reliable and reproducible experimental data.
References
-
ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. [Link]
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The Chemistry Blog. How To Make A Standard Solution. [Link]
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ResearchGate. Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. [Link]
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The Versatile Building Block: Application Notes for 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, often leading to improved pharmacological properties.[1] 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a valuable building block that combines the pyrrolidine motif with a methoxyphenoxy group, offering chemists a versatile scaffold for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors.[3] The secondary amine of the pyrrolidine ring provides a key reactive handle for various synthetic transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Substituted pyrrolidines are integral components of many kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer.[3][4] The 3-(4-methoxyphenoxy)pyrrolidine moiety can be strategically incorporated into drug candidates to occupy specific binding pockets within the kinase active site, contributing to both potency and selectivity.
While a specific, publicly available, detailed protocol for the synthesis of a marketed drug using this compound is not readily found, its utility can be confidently inferred from its structural similarity to building blocks used in the synthesis of developmental and patented kinase inhibitors. The primary modes of its incorporation into larger molecules involve the nucleophilic character of the pyrrolidine nitrogen. The two most common and powerful methods for forming a bond between the pyrrolidine nitrogen and an aromatic or heteroaromatic system are the Buchwald-Hartwig amination and N-acylation reactions.
Experimental Protocols and Mechanistic Insights
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals. This reaction is particularly well-suited for coupling the secondary amine of 3-(4-methoxyphenoxy)pyrrolidine with aryl or heteroaryl halides.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol (Exemplary):
-
Preparation of the Free Base: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a mild base like saturated aqueous sodium bicarbonate. Extract the aqueous layer with the organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl/heteroaryl halide (1.0 eq), the free base of 3-(4-methoxyphenoxy)pyrrolidine (1.1-1.5 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand like Xantphos (2-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 1.5-2.5 eq).
-
Solvent Addition and Reaction: Add a dry, degassed solvent such as 1,4-dioxane or toluene. Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3-(4-methoxyphenoxy)pyrrolidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain its catalytic activity.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like Xantphos stabilize the palladium center and promote the reductive elimination step, leading to higher yields.
-
Base: The base is required to deprotonate the pyrrolidine nitrogen, forming the active nucleophile. Cesium carbonate is often a good choice as it is a strong, non-nucleophilic base with good solubility in many organic solvents.
-
Solvent: Aprotic, non-polar to polar aprotic solvents like dioxane and toluene are commonly used as they are stable under the reaction conditions and effectively solvate the reactants and catalyst.
Protocol 2: N-Acylation with Acid Chlorides
N-acylation is a fundamental transformation in organic synthesis used to form amide bonds. This reaction is highly efficient for coupling 3-(4-methoxyphenoxy)pyrrolidine with various acylating agents, such as benzoyl chloride, to introduce a carbonyl moiety.
Reaction Scheme:
Caption: General workflow for N-acylation.
Detailed Step-by-Step Protocol (Exemplary):
-
Preparation of the Free Base: As described in Protocol 1, prepare the free base of 3-(4-methoxyphenoxy)pyrrolidine from its hydrochloride salt.
-
Reaction Setup: Dissolve the free base of 3-(4-methoxyphenoxy)pyrrolidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acid chloride (e.g., benzoyl chloride, 1.0-1.1 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography on silica gel to yield the pure N-acyl-3-(4-methoxyphenoxy)pyrrolidine.[5]
Causality Behind Experimental Choices:
-
Base: The base is essential to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. This prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic.
-
Low Temperature: The initial addition of the highly reactive acid chloride is carried out at 0 °C to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of aqueous washes is a standard and effective method for removing unreacted reagents and byproducts, leading to a cleaner crude product before final purification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23123-09-3 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility lies in the reactivity of the secondary amine, which can be readily functionalized through well-established and reliable synthetic methodologies such as the Buchwald-Hartwig amination and N-acylation. The protocols and mechanistic insights provided herein offer a foundation for researchers to effectively utilize this versatile scaffold in the design and synthesis of novel compounds with potential therapeutic applications.
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 3-(4-Methoxyphenoxy)pyrrolidine in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Aryloxypyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure, a consequence of its sp³-hybridized carbon atoms, provides an excellent framework for creating molecules with complex and specific interactions with biological targets.[2][3] Within this important class of heterocycles, the 3-aryloxypyrrolidine motif, and specifically 3-(4-methoxyphenoxy)pyrrolidine, offers a versatile platform for the development of novel therapeutics. The strategic placement of the aryloxy group at the 3-position introduces a key vector for interaction with target proteins, while the secondary amine at the 1-position serves as a prime handle for derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[2]
This guide provides a comprehensive overview of the derivatization of 3-(4-methoxyphenoxy)pyrrolidine, detailing robust protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Each section is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and strategic considerations that guide a medicinal chemist's choices in drug design and synthesis.
Core Derivatization Strategies: A Practical Guide
The secondary amine of 3-(4-methoxyphenoxy)pyrrolidine is a nucleophilic center that can be readily functionalized. The following sections detail the most common and effective methods for its derivatization.
N-Acylation: Introducing Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many drug molecules. This derivatization can modulate a compound's polarity, hydrogen bonding capacity, and metabolic stability. The most common method for N-acylation is the reaction with an acid chloride in the presence of a base.[4]
Causality Behind Experimental Choices:
-
Acid Chloride: Acid chlorides are highly reactive acylating agents, ensuring a rapid and often high-yielding reaction. The choice of the "R" group on the acid chloride is a key diversification point in a medicinal chemistry campaign.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the acid chloride.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of 3-(4-methoxyphenoxy)pyrrolidine.
Detailed Protocol: Synthesis of 1-Benzoyl-3-(4-methoxyphenoxy)pyrrolidine
-
To a solution of 3-(4-methoxyphenoxy)pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirred pyrrolidine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzoyl derivative.
| Reagent/Solvent | Molar Equiv. | Purpose |
| 3-(4-Methoxyphenoxy)pyrrolidine | 1.0 | Starting material |
| Benzoyl Chloride | 1.1 | Acylating agent |
| Triethylamine | 1.2 | Base to neutralize HCl |
| Dichloromethane (anhydrous) | - | Aprotic solvent |
N-Sulfonylation: Crafting Sulfonamides
The introduction of a sulfonamide group can significantly impact a molecule's acidity, solubility, and ability to act as a hydrogen bond donor. N-sulfonylation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
-
Sulfonyl Chloride: Similar to acid chlorides, sulfonyl chlorides are reactive electrophiles that readily form sulfonamides. The choice of the "R" group on the sulfonyl chloride is a key diversification point.
-
Base: A base such as triethylamine or pyridine is used to scavenge the HCl produced.
-
Solvent: Aprotic solvents like DCM, THF, or acetonitrile are commonly employed.
Experimental Workflow for N-Sulfonylation:
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Application Note: A Phased In Vivo Screening Paradigm for the Neuropharmacological Profiling of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Introduction: Rationale for a Structured In Vivo Assessment
The compound 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride belongs to a chemical class, the pyrrolidines, known to contain a wide range of centrally active agents.[1] The pyrrolidine scaffold is a privileged structure in neuroscience drug discovery, appearing in compounds with effects ranging from stimulant to anticonvulsant.[2][3] The specific substitutions on this molecule do not immediately assign it to a known pharmacological class, making its in vivo characterization a priority for understanding its therapeutic potential.
This document provides a comprehensive, phased experimental framework for the initial in vivo screening of this compound in rodent models. The objective is not to definitively prove a mechanism of action, but rather to efficiently profile the compound's behavioral effects to generate robust, data-driven hypotheses for further, more targeted investigation. This approach prioritizes animal welfare and resource management by moving from broad safety and behavioral assessments to more specific, hypothesis-driven tests for potential antidepressant and antipsychotic activity.
The design of any preclinical study must be meticulous to ensure that the findings are valid and can contribute to the development of safe and effective treatments.[4][5] This guide is therefore structured to follow the core principles of rigorous preclinical research, including the use of appropriate controls, randomization, and validated behavioral paradigms.[5]
Overall Experimental Workflow
A phased approach ensures that foundational data on safety and general activity inform the design and dosage of subsequent, more complex behavioral assays. The workflow is designed to first identify a behaviorally active, non-toxic dose range before proceeding to screen for specific therapeutic-like effects.
Figure 1: A phased experimental workflow for in vivo screening. This logical progression ensures that safety and motor function are established before committing resources to specialized behavioral assays.
Phase 1: Foundational Safety and General Behavioral Assessment
Causality Statement: The primary goal of Phase 1 is to identify a dose range that is pharmacologically active without causing overt toxicity or confounding motor impairments. Behavioral tests for depression or psychosis are uninterpretable if the compound sedates the animal or impairs its coordination.[6] Therefore, the Open Field and Rotarod tests are essential prerequisites.
Protocol: Open Field Test (OFT)
The OFT provides simultaneous data on locomotor activity (total distance traveled), and anxiety-like behavior (time spent in the center versus the periphery, known as thigmotaxis).[7]
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) made of non-reflective material, equipped with an overhead camera and tracking software.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=10-12/group):
-
Group 1: Vehicle (e.g., Saline with 5% Tween 80), administered intraperitoneally (i.p.).[8]
-
Group 2: Test Compound (Dose 1, e.g., 1 mg/kg, i.p.).
-
Group 3: Test Compound (Dose 2, e.g., 5 mg/kg, i.p.).
-
Group 4: Test Compound (Dose 3, e.g., 10 mg/kg, i.p.).
-
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle or test compound.
-
After a 30-minute pretreatment period, gently place the mouse in the center of the open field arena.
-
Record activity for 10-15 minutes using the tracking software.
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
-
Primary Endpoints:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Rearing frequency.
-
Protocol: Rotarod Test
This test assesses motor coordination and balance.[3] Any compound-induced impairment could lead to false positives in tests like the Forced Swim Test.
-
Apparatus: An accelerating rotarod device.
-
Animal Model: Same animals as used in the OFT, tested on a subsequent day.
-
Procedure:
-
Training Day: Acclimate mice to the rotarod at a constant, low speed (e.g., 4 RPM) for 2 minutes. Repeat for 2-3 trials.
-
Test Day: Administer vehicle or test compound as in the OFT.
-
At 30 minutes post-injection, place the mouse on the rod and begin acceleration (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall (in seconds).
-
Conduct 3 trials per animal with a 15-minute inter-trial interval.
-
-
Primary Endpoint: Average latency to fall across the three trials.
Expected Data and Interpretation
Data from Phase 1 should be summarized to select appropriate doses for subsequent phases.
| Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Latency to Fall (s) | Observations |
| Vehicle | - | 1500 ± 120 | 45 ± 5 | 280 ± 20 | Normal activity |
| Compound | 1 | 1450 ± 130 | 48 ± 6 | 275 ± 22 | No significant effect |
| Compound | 5 | 1100 ± 100 | 65 ± 8 | 260 ± 25 | Reduced locomotion, potential anxiolytic effect |
| Compound | 10 | 600 ± 80 | 30 ± 4 | 150 ± 30 | Significant sedation and motor impairment |
| *Table represents hypothetical data for illustrative purposes. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is required. *p < 0.05, *p < 0.01 vs. Vehicle. |
Interpretation: Based on this hypothetical data, the 10 mg/kg dose would be excluded from further testing due to motor impairment. The 1 and 5 mg/kg doses would be suitable for Phases 2 and 3.
Phase 2: Screening for Antidepressant-Like Activity
Causality Statement: The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common first-line screening tools for potential antidepressant efficacy.[9][10] They are based on the principle that antidepressants reduce the time an animal spends immobile when faced with an inescapable stressor.[11] The Sucrose Preference Test (SPT) provides complementary information by assessing anhedonia, a core symptom of depression that is not captured by the FST or TST.[12]
Protocol: Forced Swim Test (FST)
-
Apparatus: A glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animal Model: Male BALB/c mice (often more sensitive in this paradigm).
-
Groups (n=10-12/group):
-
Group 1: Vehicle.
-
Group 2: Test Compound (Dose 1, e.g., 1 mg/kg, i.p.).
-
Group 3: Test Compound (Dose 2, e.g., 5 mg/kg, i.p.).
-
Group 4: Positive Control (e.g., Fluoxetine, 20 mg/kg, i.p.).
-
-
Procedure:
-
Administer compounds 30-60 minutes before the test.
-
Place the mouse into the cylinder for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement required to keep the head above water.
-
-
Primary Endpoint: Duration of immobility (s).
Protocol: Tail Suspension Test (TST)
The TST is conceptually similar to the FST but avoids issues of hypothermia.[9]
-
Apparatus: A suspension box or rod that allows the mouse to hang freely without touching any surfaces.
-
Animal Model: Male C57BL/6 mice.
-
Groups: Same as FST.
-
Procedure:
-
Administer compounds 30-60 minutes before the test.
-
Suspend the mouse by its tail using adhesive tape (approximately 1 cm from the tip).
-
Record behavior for a 6-minute session.
-
Score the total duration of immobility.
-
-
Primary Endpoint: Duration of immobility (s).
Phase 3: Screening for Antipsychotic-Like Activity
Causality Statement: The primary mechanism of traditional antipsychotics involves the modulation of dopamine D2 receptors.[13] Modern screening models aim to detect compounds that can reverse psychosis-relevant behaviors induced by pharmacological challenges. Prepulse Inhibition (PPI) models deficits in sensorimotor gating, a translational biomarker observed in patients with schizophrenia.[14] The amphetamine-induced hyperlocomotion model assesses a compound's ability to antagonize dopamine-mediated hyperactivity.[15]
Figure 2: Conceptual diagram of potential pathways targeted by the screening assays. The experimental design aims to probe these distinct systems to characterize the compound's profile.
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber with a sensitive platform to measure whole-body startle response, equipped with speakers for background noise and acoustic stimuli.
-
Animal Model: Male Sprague-Dawley rats (often used for stable startle responses).
-
Groups (n=10-12/group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + MK-801 (NMDA antagonist to disrupt PPI, e.g., 0.2 mg/kg).
-
Group 3: Test Compound (5 mg/kg) + MK-801 (0.2 mg/kg).
-
Group 4: Positive Control (e.g., Risperidone, 1 mg/kg) + MK-801 (0.2 mg/kg).
-
-
Procedure:
-
Administer the test compound or positive control.
-
After 30 minutes, administer the disrupting agent (MK-801).
-
After another 15 minutes, place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 75 dB) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Primary Endpoint: Percent PPI, calculated as: [1 - (Startle on Prepulse+Pulse Trial / Startle on Pulse-alone Trial)] * 100.
Protocol: Amphetamine-Induced Hyperlocomotion (AIH)
-
Apparatus: Open field arenas, as described in section 3.1.
-
Animal Model: Male C57BL/6 mice.
-
Groups: Similar to PPI, using d-amphetamine as the challenge.
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + d-amphetamine (e.g., 2.5 mg/kg).
-
Group 3: Test Compound (5 mg/kg) + d-amphetamine (2.5 mg/kg).
-
Group 4: Positive Control (e.g., Haloperidol, 0.5 mg/kg) + d-amphetamine (2.5 mg/kg).
-
-
Procedure:
-
Administer the test compound, positive control, or vehicle.
-
After 30 minutes, administer d-amphetamine or saline.
-
Immediately place the animal in the open field arena and record locomotor activity for 60-90 minutes.
-
-
Primary Endpoint: Total distance traveled (cm).
Experimental Design and Statistical Considerations
Rigorous experimental design is paramount for the interpretability of in vivo data.[16]
-
Regulatory Compliance: All preclinical laboratory studies should adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 to ensure data integrity and quality.[17]
-
Animal Selection: The choice of species and strain (e.g., C57BL/6 vs. BALB/c mice) can significantly impact results and should be based on the specific test and historical data.[12]
-
Controls: Every experiment must include a vehicle control group to account for injection stress and vehicle effects, and a positive control group to validate the assay's ability to detect the expected pharmacological effect.
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups. All behavioral scoring and data analysis should be performed by an experimenter blinded to the treatment conditions to prevent bias.
-
Sample Size: The number of animals per group should be determined by a power analysis to ensure the study is sufficiently powered to detect a meaningful effect.[18]
-
Statistical Analysis: The appropriate statistical test depends on the experimental design.[19] For comparing multiple groups, a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. Data should be presented as mean ± standard error of the mean (SEM).[20]
Conclusion
This application note outlines a logical, multi-phase screening strategy to perform an initial characterization of this compound. By systematically evaluating the compound's impact on general behavior, motor function, and its potential antidepressant- and antipsychotic-like properties, researchers can generate a robust preliminary data package. Positive findings in any of these screening paradigms would provide a strong rationale for advancing the compound into more complex and etiologically relevant disease models (e.g., chronic stress models of depression or neurodevelopmental models of schizophrenia).[12][13] This structured approach ensures that resources are used efficiently and that the resulting data is both reliable and informative for guiding future drug development efforts.
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Kristiyani, D. et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
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Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]
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Waisman Center. (n.d.). Mouse Behavioral Tests. University of Wisconsin-Madison. Available at: [Link]
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Krishnan, V. & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. National Center for Biotechnology Information. Available at: [Link]
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Baumann, M. H. et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. National Center for Biotechnology Information. Available at: [Link]
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Kulkarni, S. K. & Singh, N. (2008). Animal models for the evaluation of antipsychotic agents. PubMed. Available at: [Link]
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Ishaq, M. et al. (2024). In-vivo analgesic, anti-inflammatory, sedative and muscle relaxant activity, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxy flavone. ResearchGate. Available at: [Link]
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Wiley, J. L. et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. National Center for Biotechnology Information. Available at: [Link]
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Lione, L. A. et al. (2011). Statistical analysis of behavioral data. PubMed. Available at: [Link]
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Castagné, V. et al. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. Available at: [Link]
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Zagaja, M. et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. National Center for Biotechnology Information. Available at: [Link]
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De-Giorgio, F. et al. (2021). Novel Psychoactive Drugs. Frontiers Media. Available at: [Link]
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Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. PubMed. Available at: [Link]
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Application Note: A Strategic Approach to the Chiral Separation of 3-(4-Methoxyphenoxy)pyrrolidine Enantiomers
Abstract
This document outlines a comprehensive strategy and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-(4-Methoxyphenoxy)pyrrolidine. As a key chiral building block in modern drug discovery, the ability to resolve and quantify the individual enantiomers of this compound is of paramount importance for pharmaceutical development and quality control.[1][2][3] This guide details a systematic approach, starting from the selection of an appropriate chiral stationary phase (CSP) and progressing through mobile phase optimization to a final, validated protocol. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient chiral separation.
Introduction and Scientific Background
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] 3-(4-Methoxyphenoxy)pyrrolidine is a valuable intermediate, featuring a stereocenter at the C3 position of the pyrrolidine ring. As is common with chiral molecules, its enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[2] Therefore, regulatory bodies worldwide mandate the separate evaluation of each enantiomer in a chiral drug candidate.[2][4]
Developing a reliable method to separate these enantiomers is a critical, yet often challenging, step. Unlike achiral separations which rely on differences in physicochemical properties like hydrophobicity or polarity, enantiomers possess identical properties in an achiral environment.[5] Enantioselective separation by HPLC is achieved by introducing a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[6][7] The CSP interacts transiently with the enantiomers to form temporary diastereomeric complexes, which have different energies of formation and stability, leading to differential retention times and thus, separation.[4][5]
The structure of 3-(4-Methoxyphenoxy)pyrrolidine—containing a secondary amine (a basic center), a phenyl group (capable of π-π interactions), and an ether linkage (a hydrogen bond acceptor)—provides multiple handles for chiral recognition.[8] This application note will focus on leveraging these features to develop a method using polysaccharide-based CSPs, which are renowned for their broad applicability and high success rates in resolving a wide variety of chiral compounds.[4][6]
Chiral Method Development Strategy
A trial-and-error approach to chiral method development can be time-consuming and inefficient.[6] A systematic screening strategy is therefore essential. The workflow presented here prioritizes polysaccharide-based CSPs under normal phase conditions, a combination that has proven highly effective for amine-containing chiral compounds.[9][10][11]
Figure 1: A systematic workflow for chiral HPLC method development.
Recommended Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Chiral Columns (CSPs) | Primary: Lux® Cellulose-1, Lux® Amylose-1 (or Daicel CHIRALCEL® OD-H, CHIRALPAK® AD-H) Secondary: Lux® Cellulose-2, Lux® Amylose-2 (or Daicel CHIRALCEL® OJ-H, CHIRALPAK® AS-H) Dimensions: 250 x 4.6 mm, 5 µm particle size |
| Solvents | HPLC Grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH) |
| Mobile Phase Additive | Diethylamine (DEA), HPLC Grade |
| Analyte Sample | Racemic 3-(4-Methoxyphenoxy)pyrrolidine (approx. 1 mg/mL in mobile phase) |
Detailed Experimental Protocol
This protocol is based on established principles for separating chiral amines on polysaccharide CSPs.[10][11][12]
Mobile Phase Preparation
-
Stock Solution (Hexane/IPA/DEA): Prepare a mobile phase consisting of n-Hexane / 2-Propanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Solvent Mixing: In a 1 L solvent bottle, add 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of DEA.
-
Degassing: Sonicate the mobile phase for 15-20 minutes or use an inline degasser to remove dissolved gases.
HPLC System Setup and Equilibration
-
Column Installation: Install the selected chiral column (e.g., Lux Cellulose-1) into the column compartment.
-
System Purge: Purge the HPLC system with the prepared mobile phase for 10-15 minutes to ensure the entire flow path contains the correct solvent.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30-45 minutes, or until a stable baseline is achieved.
-
Set Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm (based on the absorbance of the methoxyphenyl chromophore)
-
Injection Volume: 5 µL
-
Sample Injection and Data Acquisition
-
Inject 5 µL of the racemic 3-(4-Methoxyphenoxy)pyrrolidine sample solution.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute (e.g., 20-30 minutes for initial screening runs).
Expected Results and Optimization
Upon initial screening with the conditions above, a partial or baseline separation is anticipated. The following table presents hypothetical but realistic data to guide the optimization process.
| Parameter | Condition A (Initial) | Condition B (Optimized) |
| Column | Lux® Amylose-1 (5 µm) | Lux® Amylose-1 (5 µm) |
| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | Hexane/EtOH/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Time 1 (t R1 ) | 8.5 min | 12.3 min |
| Retention Time 2 (t R2 ) | 9.2 min | 14.1 min |
| Separation Factor (α) | 1.15 | 1.22 |
| Resolution (R s ) | 1.3 | 2.1 |
-
Separation Factor (α): (t R2 - t 0 ) / (t R1 - t 0 )
-
Resolution (R s ): 2(t R2 - t R1 ) / (w 1 + w 2 )
Optimization Insights:
-
Alcohol Type: Switching the alcohol modifier from 2-propanol (IPA) to ethanol (EtOH) can significantly alter selectivity (α).[10] EtOH is less polar and may promote stronger interactions between the analyte and the CSP, often improving resolution.
-
Alcohol Concentration: Decreasing the alcohol percentage (e.g., from 20% to 10%) increases retention times but often enhances resolution by allowing more time for differential interactions with the stationary phase.[10]
-
Additive: If peak tailing is observed, slightly increasing the DEA concentration (e.g., to 0.2%) can improve peak symmetry. However, excessive amounts can sometimes reduce separation.[15]
Figure 2: Conceptual model of chiral recognition on a polysaccharide CSP.
Troubleshooting and Column Care
-
No Separation: If no separation is observed on the initial CSP, switch to a different one (e.g., from a cellulose-based to an amylose-based column, or vice versa), as their chiral recognition mechanisms can be complementary.[6]
-
Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase.[14] Persistent tailing usually indicates the need for a basic modifier like DEA.
-
Loss of Performance: Coated polysaccharide columns are sensitive to certain solvents. NEVER expose columns like Lux Cellulose-1 or Daicel CHIRALCEL OD-H to solvents such as THF, acetone, ethyl acetate, or DMSO, as they can dissolve the chiral polymer coating.[13][14][15] Use only immobilized CSPs (e.g., Lux i-Amylose-1, CHIRALPAK IA/IB/IC) if such solvents are required.[16][17][18]
-
Storage: For long-term storage, flush the column with the mobile phase solvent (e.g., Hexane/IPA 90:10) and cap both ends securely.
Conclusion
The enantiomers of 3-(4-Methoxyphenoxy)pyrrolidine can be successfully resolved using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. A systematic screening approach, beginning with normal phase conditions (alkane/alcohol) and a basic additive, provides a high probability of achieving a successful separation. By methodically optimizing the type and concentration of the alcohol modifier, a robust method with excellent resolution (R s > 2.0) can be developed, enabling accurate quantification of the individual enantiomers for research, development, and quality control purposes.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
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Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]
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Vaccher, C., Vaccher, M.-P., & Bonte, J.-P. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565. Retrieved from [Link]
-
Nazareth, C., & Sanelly, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(4), 255-265. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolidine, 3-(4-methoxyphenoxy)-. (n.d.). ChemBK. Retrieved from [Link]
-
Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. WIREs Computational Molecular Science. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(21), 7579. Retrieved from [Link]
-
Lux® Care and Use Notes (TN-001). (n.d.). Phenomenex. Retrieved from [Link]
-
Lux® Care and Use Notes (TN-002). (n.d.). Phenomenex. Retrieved from [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). ACS Catalysis, 11(15), 9878–9884. Retrieved from [Link]
-
Novel Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. (n.d.). Phenomenex. Retrieved from [Link]
-
Care and Use Notes for Lux AMP Chiral Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
Lux HPLC Columns Tips for Care and Use. (n.d.). Phenomenex. Retrieved from [Link]
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(R)-3-(4-Methoxyphenyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society, 18(11), 2831-2852. Retrieved from [Link]
-
DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. (n.d.). Daicel. Retrieved from [Link]
-
CHIRALPAK Immobilized Columns. (n.d.). HPLC. Retrieved from [Link]
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Method development with CHIRALPAK IA. (n.d.). HPLC. Retrieved from [Link]
-
Method development with CHIRALPAK® IB. (n.d.). HPLC. Retrieved from [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. (n.d.). Daicel. Retrieved from [Link]
-
Chiral Separations Introduction. (n.d.). VTechWorks. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Elucidating the Bioactivity of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine ring, a structural motif present in numerous psychoactive substances and therapeutic agents.[1] Its structural similarity to known monoamine reuptake inhibitors suggests a potential interaction with neurotransmitter transporters, key regulators of synaptic signaling.[2][3][4][5] Dysregulation of monoamine systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), is implicated in a range of neurological and psychiatric disorders.[6][7][8] Consequently, molecules that modulate the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are of significant interest in drug discovery.
This document provides a comprehensive guide for developing and executing a panel of in vitro assays to characterize the pharmacological profile of this compound. We present detailed, field-proven protocols for assessing the compound's affinity for and functional inhibition of monoamine transporters. Furthermore, we include protocols for evaluating its potential activity as a monoamine oxidase (MAO) inhibitor, another critical enzyme family in monoamine metabolism.[6][7][8][9][10]
I. Preliminary Assessment: Monoamine Transporter Interaction
The primary hypothesis, based on the compound's structure, is its interaction with monoamine transporters (MATs).[3][5][11] The initial experimental phase should, therefore, focus on determining its binding affinity and functional potency at DAT, NET, and SERT.
A. Radioligand Binding Assays: Determining Transporter Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[2][5][12] This method relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound, this compound.
Causality Behind Experimental Choices: The selection of appropriate radioligands and cell lines expressing the human recombinant transporters is critical for obtaining accurate and reproducible data. The use of well-characterized radioligands with known dissociation constants (Kd) is essential for the accurate calculation of the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation.[2]
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428 (or [³H]-CFT)
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram
-
-
Unlabeled inhibitors for defining non-specific binding:
-
For hDAT: 10 µM Cocaine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Paroxetine
-
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[12]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[2]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Data Presentation:
| Transporter | Radioligand | Kd (nM) | IC50 (µM) of Test Compound | Ki (µM) of Test Compound |
| hDAT | [³H]-WIN 35,428 | 2.5 | Example Value | Calculated Value |
| hNET | [³H]-Nisoxetine | 1.0 | Example Value | Calculated Value |
| hSERT | [³H]-Citalopram | 1.2 | Example Value | Calculated Value |
B. Functional Uptake Inhibition Assays: Assessing Potency (IC50)
While binding assays measure affinity, functional assays are crucial to determine whether the compound inhibits the primary function of the transporter: the reuptake of its respective neurotransmitter.[3][11] These assays can be performed using radiolabeled substrates or fluorescent probes.
Causality Behind Experimental Choices: Cell-based uptake assays provide a more physiologically relevant context than membrane preparations.[11] The choice between a traditional radiolabeled substrate uptake assay and a newer fluorescence-based assay depends on available equipment and throughput requirements. Radiometric assays are highly sensitive and the historical standard, while fluorescent assays offer a non-radioactive, higher-throughput alternative.[4]
Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of monoamines.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Radiolabeled substrates:
-
For hDAT: [³H]-Dopamine
-
For hNET: [³H]-Norepinephrine or [³H]-MPP+
-
For hSERT: [³H]-Serotonin (5-HT)
-
-
Uptake Buffer (e.g., Krebs-HEPES buffer (KHB)).[11]
-
Unlabeled inhibitors for defining non-specific uptake:
-
For hDAT: 10 µM Cocaine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Citalopram
-
-
This compound stock solution.
-
Scintillation fluid and 96-well compatible scintillation counter.
Workflow Diagram:
Caption: Workflow for the radiotracer uptake inhibition assay.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the transporter of interest in 96-well plates and grow to confluence.[13]
-
Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.[2][11]
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[2][11]
-
Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.[11][13]
-
Lysis and Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials or a 96-well plate for counting.[11]
-
Data Analysis:
-
Calculate specific uptake: Total Uptake - Non-specific Uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Data Presentation:
| Transporter | Substrate | IC50 (µM) of Test Compound |
| hDAT | [³H]-DA | Example Value |
| hNET | [³H]-NE | Example Value |
| hSERT | [³H]-5-HT | Example Value |
Objective: To provide a high-throughput, non-radioactive method for determining the functional potency (IC50) of the test compound.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96- or 384-well black, clear-bottom plates.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[4][14]
-
Assay Buffer (e.g., HBSS with HEPES).[14]
-
This compound stock solution.
-
Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed cells as described in Protocol 2.
-
Compound Addition: Remove the culture medium and add the test compound diluted in assay buffer to the wells. Incubate for 10-20 minutes at 37°C.[4]
-
Dye Addition: Add the fluorescent dye/masking dye mix to all wells.
-
Measurement: Immediately transfer the plate to a fluorescence microplate reader. The signal can be read in either kinetic or endpoint mode.[4]
-
Data Analysis: The increase in fluorescence intensity corresponds to the uptake of the fluorescent substrate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
II. Secondary Assessment: Monoamine Oxidase (MAO) Inhibition
To build a more complete pharmacological profile, it is prudent to investigate whether this compound interacts with monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the degradation of monoamines.[6][7][8]
Causality Behind Experimental Choices: A fluorometric assay provides a sensitive and high-throughput method to screen for MAO inhibition.[6][7][10] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, through a coupled enzymatic reaction that generates a fluorescent product.[10] Including selective inhibitors for MAO-A (Clorgyline) and MAO-B (Pargyline) allows for the determination of the compound's selectivity.[10]
Protocol 4: Fluorometric MAO Inhibition Assay
Objective: To determine if this compound inhibits MAO-A and/or MAO-B activity.
Materials:
-
Monoamine Oxidase Assay Kit (e.g., from Sigma-Aldrich, BioAssay Systems).[6][10]
-
Recombinant human MAO-A and MAO-B enzymes.
-
Selective inhibitors: Clorgyline (MAO-A) and Pargyline (MAO-B).[10]
-
This compound stock solution.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. This typically includes the MAO substrate, HRP enzyme, and a dye reagent.[10]
-
Assay Setup: To separate wells of a 96-well plate, add:
-
MAO-A or MAO-B enzyme.
-
Assay buffer.
-
Serial dilutions of this compound, or a known inhibitor (positive control), or vehicle (negative control).
-
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[10]
-
Reaction Initiation: Add the working reagent to initiate the MAO-catalyzed reaction.
-
Incubation: Incubate the plate, protected from light, for 30-60 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[10]
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Data Presentation:
| Enzyme | IC50 (µM) of Test Compound |
| MAO-A | Example Value |
| MAO-B | Example Value |
III. Summary and Interpretation
The systematic application of these assays will generate a comprehensive in vitro pharmacological profile for this compound. By integrating the data from binding affinity (Ki), functional uptake inhibition (IC50), and potential MAO inhibition, researchers can:
-
Determine the primary biological target(s): Is the compound a potent inhibitor of one or more monoamine transporters?
-
Assess selectivity: Does the compound exhibit a preference for DAT, NET, or SERT? Is it selective over MAO enzymes?
-
Guide further investigation: The results will inform the design of subsequent cell-based and in vivo studies to explore the compound's therapeutic potential or toxicological profile.
This structured approach ensures scientific rigor and provides a solid foundation for advancing the understanding of this compound's activity.
References
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
- Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e43.
- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 675.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2273, pp. 15-32). Springer.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1727, pp. 227-240). Springer.
- Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- MySkinRecipes. (n.d.). 3-(4-methoxyphenyl)pyrrolidine hydrochloride.
- PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine.
- ChemicalBook. (n.d.). This compound.
- A2B Chem. (n.d.). This compound.
- ChemSrc. (n.d.). This compound.
- PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.
- Wikipedia. (n.d.). Pyrrolidine.
- PubChem. (n.d.). Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride.
- BLDpharm. (n.d.). 933716-84-8|3-(3,4-Dimethoxyphenoxy)-pyrrolidine hydrochloride.
- Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 119–142.
- PubChem. (n.d.). 4-Hydroxypyrrolidine.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis, aiming to improve yield and purity.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can significantly impact yield and purity. The most common synthetic strategies involve the formation of an ether linkage between a protected 3-hydroxypyrrolidine and 4-methoxyphenol, followed by deprotection and salt formation. The two primary methods for the key etherification step are the Williamson ether synthesis and the Mitsunobu reaction. Each of these pathways has its own set of challenges, from reagent sensitivity to difficult purifications. This guide will dissect these issues and provide actionable solutions.
A general overview of the synthetic workflow is presented below.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting the Etherification Step
The formation of the aryl ether bond is the cornerstone of this synthesis. The choice between the Williamson and Mitsunobu reactions often depends on the specific stereochemical requirements and the reactivity of the substrates.
FAQ 1: Williamson Ether Synthesis vs. Mitsunobu Reaction - Which Should I Choose?
Answer: The choice between these two well-established methods depends on several factors, including the desired stereochemistry, the scale of the reaction, and the available starting materials.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Stereochemistry | Retention of configuration at the alcohol carbon. | Inversion of configuration at the alcohol carbon.[1] |
| Reaction Conditions | Requires a strong base to deprotonate the phenol. | Mild, neutral conditions.[2] |
| Reagents | Simple base (e.g., NaH, K₂CO₃) and an alkyl halide or sulfonate. | Requires phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[3] |
| Byproducts | Inorganic salts. | Triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. |
| Common Issues | Competing elimination reactions with secondary halides.[4][5] | Reagent sensitivity to air and moisture; difficult to remove byproducts. |
Expert Insight: For the synthesis of 3-(4-Methoxyphenoxy)pyrrolidine, if you are starting with a racemic or achiral protected 3-hydroxypyrrolidine, the Williamson ether synthesis is often a more cost-effective and straightforward approach. However, if you are starting with an enantiopure 3-hydroxypyrrolidine and require inversion of stereochemistry, the Mitsunobu reaction is the method of choice.[1]
Troubleshooting the Williamson Ether Synthesis
Q1: My Williamson ether synthesis is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis for this specific transformation are often due to incomplete deprotonation of the 4-methoxyphenol, competing elimination reactions, or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Detailed Recommendations:
-
Ensure Complete Deprotonation: 4-Methoxyphenol has a pKa of approximately 10.4. While bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF will ensure complete and irreversible deprotonation to the more nucleophilic phenoxide.[6]
-
Minimize Elimination: The substrate, a protected 3-halopyrrolidine or 3-tosyloxypyrrolidine, is a secondary electrophile, making it susceptible to E2 elimination, especially with a strong, sterically unhindered base.
-
Leaving Group: A better leaving group can promote the desired Sₙ2 reaction. If you are using a 3-chloropyrrolidine derivative, consider converting the hydroxyl group of your starting material to a tosylate or mesylate, which are excellent leaving groups.[4]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures favor elimination over substitution.
-
-
Optimize Solvent and Time:
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion, which can increase the rate of the Sₙ2 reaction.[6]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. These reactions can sometimes be sluggish.
-
Q2: I am observing significant amounts of an elimination byproduct. How can I suppress this side reaction?
A2: The formation of a pyrroline derivative via elimination is a common side reaction. To favor substitution, consider the following:
-
Use a Bulky, Non-nucleophilic Base: If you are generating the alkoxide in situ, a bulky base like potassium tert-butoxide might favor deprotonation of the phenol while being less likely to promote elimination of the pyrrolidine electrophile.
-
Temperature Control: As mentioned, lower temperatures will favor the Sₙ2 pathway.
-
Choice of Leaving Group: Tosylates and mesylates are generally better leaving groups than halides for Sₙ2 reactions and can sometimes lead to cleaner reactions.
Troubleshooting the Mitsunobu Reaction
Q1: My Mitsunobu reaction is not proceeding to completion, and I am recovering my starting alcohol. What could be the problem?
A1: Incomplete conversion in a Mitsunobu reaction is a frequent issue, often related to reagent quality, stoichiometry, or the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Mitsunobu reactions.
Detailed Recommendations:
-
Reagent Quality is Paramount:
-
Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide (TPPO). Use freshly opened or purified PPh₃.
-
Azodicarboxylates (DEAD/DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade upon exposure to light and air. Use fresh, high-quality reagents.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
-
Stoichiometry: It is common to use a slight excess (1.2 to 1.5 equivalents) of both PPh₃ and the azodicarboxylate to drive the reaction to completion.[7]
-
Order of Addition and Temperature: The standard procedure involves dissolving the alcohol (N-Boc-3-hydroxypyrrolidine), the nucleophile (4-methoxyphenol), and PPh₃ in an anhydrous solvent like THF. The solution is then cooled to 0 °C before the slow, dropwise addition of DEAD or DIAD.[3] Adding the azodicarboxylate too quickly can lead to side reactions and reduced yield.
Q2: The purification of my Mitsunobu reaction is very difficult due to the byproducts. How can I simplify the workup?
A2: The removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct is a classic challenge of the Mitsunobu reaction.
-
Crystallization: In some cases, TPPO can be removed by crystallization. After the reaction, the solvent can be removed, and the residue can be triturated with a non-polar solvent like diethyl ether or hexanes, in which TPPO is poorly soluble.
-
Chromatography: Flash column chromatography is often necessary. A well-chosen solvent system can effectively separate the desired product from the byproducts.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines that allow for easier removal of the phosphine oxide byproduct.
Part 2: Troubleshooting Deprotection and Salt Formation
FAQ 2: N-Boc Deprotection - What are the best conditions to avoid side reactions?
Answer: The N-Boc (tert-butoxycarbonyl) group is a common and effective protecting group for the pyrrolidine nitrogen. Its removal is typically achieved under acidic conditions.
Q1: My N-Boc deprotection is sluggish or incomplete. How can I improve this step?
A1: Incomplete deprotection can be due to insufficient acid strength or concentration.
-
Standard Conditions: A common and effective method is to treat the N-Boc protected pyrrolidine with a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane or diethyl ether.[8]
-
Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (e.g., 20-50% v/v) is also highly effective.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates the reaction is proceeding.
Q2: I am concerned about the stability of the ether linkage under acidic deprotection conditions. Is this a valid concern?
A2: The aryl ether bond is generally stable to the acidic conditions used for N-Boc deprotection. However, prolonged exposure to very strong acids at elevated temperatures could potentially lead to cleavage. Therefore, it is advisable to:
-
Use the mildest effective conditions: Start with HCl in dioxane or ether at room temperature.
-
Monitor the reaction closely: Once the deprotection is complete (as determined by TLC or LC-MS), proceed with the workup promptly to avoid potential side reactions.
Troubleshooting the Hydrochloride Salt Formation and Purification
Q1: I am having trouble crystallizing the final hydrochloride salt. What can I do?
A1: The successful crystallization of the hydrochloride salt depends on the purity of the free base and the choice of solvent.
-
Purity of the Free Base: Ensure that the free base, obtained after the deprotection and a basic workup, is as pure as possible. If necessary, purify the free base by column chromatography before attempting salt formation.
-
Solvent Selection: The hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of HCl in the same or a miscible solvent. A common technique is to use a solvent in which the free base is soluble but the hydrochloride salt is not.
-
Isopropanol/Ether: A mixture of isopropanol and diethyl ether is often a good starting point for crystallization. The salt may precipitate upon addition of the ether.
-
Ethanol/Ether: Similar to the above, dissolving in a minimal amount of ethanol and then adding diethyl ether can induce crystallization.
-
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystal formation.
Q2: My final product has a persistent impurity. How can I improve the purity?
A2: If an impurity persists after salt formation, you may need to consider recrystallization or an alternative purification strategy.
-
Recrystallization: The hydrochloride salt can often be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether. Dissolve the salt in a minimum amount of the hot alcohol and then slowly add the ether until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.
-
pH-based Extraction: If the impurity has different acidic/basic properties than your product, you may be able to remove it by a liquid-liquid extraction at a specific pH before forming the salt.
-
Charcoal Treatment: If the impurity is colored, a treatment with activated charcoal before the final crystallization can sometimes be effective in removing it.
Part 3: Detailed Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations. Researchers should optimize these protocols for their specific substrates and equipment.
Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
-
To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine, which can often be used without further purification.
Protocol 2: Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-methoxyphenol (1.1 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add a solution of N-Boc-3-tosyloxypyrrolidine (1.0 eq) in DMF.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate N-Boc-3-(4-methoxyphenoxy)pyrrolidine.
Protocol 4: N-Boc Deprotection and HCl Salt Formation
-
Dissolve the N-Boc-3-(4-methoxyphenoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.
-
Add a solution of 4M HCl in 1,4-dioxane (2-3 eq) dropwise with stirring.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC. A precipitate should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
If necessary, the product can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether).
References
-
ChemRxiv. (2024). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.[Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction.[Link]
-
Wikipedia. (2024). Mitsunobu reaction.[Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction.[Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.[Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis.[Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.[Link]
-
National Institutes of Health. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.[Link]
-
YouTube. (2018). Williamson Ether Synthesis.[Link]
-
ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.[Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis.[Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis.[Link]
-
Wikipedia. (2024). Williamson ether synthesis.[Link]
-
Springer. (2018). Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols.[Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines.[Link]
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.[Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound 10aa.[Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
Cambridge Open Engage. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.[Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.[Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Pyrrolidine synthesis optimization a.[Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.[Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.[Link]
-
PubMed. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds.[Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 9. reddit.com [reddit.com]
Technical Support Center: 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Welcome to the technical support center for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis, handling, and storage of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A1: Impurities in this compound can be broadly categorized into three main groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.
-
Starting Material-Related Impurities: Impurities that are present in the initial raw materials can be carried through the synthesis and appear in the final product.
-
Degradation Products: These impurities form over time due to the chemical decomposition of the final compound, often accelerated by factors like heat, light, or improper storage conditions.
Q2: What are the likely sources of these process-related impurities?
A2: The most probable synthetic route to this compound is a Williamson ether synthesis or a similar nucleophilic substitution reaction.[1][2][3] This involves the reaction of a protected 3-hydroxypyrrolidine derivative with 4-methoxyphenol.
The following diagram illustrates a plausible synthetic pathway and the potential for impurity formation:
Caption: Synthetic pathway and potential impurity formation.
Key sources of process-related impurities include:
-
Incomplete reaction: Leaving residual N-Boc-3-hydroxypyrrolidine or 4-methoxyphenol.
-
Side reactions: The Williamson ether synthesis is an S_N2 reaction, which can compete with an E2 elimination reaction, especially if a secondary alkyl halide is used as an intermediate.[4] This can lead to the formation of N-Boc-2,3-dehydropyrrolidine.
-
Positional isomers: While O-alkylation is favored with phenoxides, a small amount of C-alkylation on the aromatic ring can occur, leading to isomeric impurities.[4]
Q3: What impurities could be present from the starting materials?
A3: The quality of your starting materials is crucial. For 4-methoxyphenol, a common impurity is hydroquinone dimethyl ether.[5] For N-Boc-3-hydroxypyrrolidine, impurities could include other pyrrolidine derivatives or residual reagents from its synthesis.[6][7][8][9] It is always advisable to test the purity of your starting materials before use.
Troubleshooting Guide: Identifying Unknown Peaks
Problem: I see an unexpected peak in my HPLC/LC-MS analysis.
This is a common issue in synthetic chemistry. A systematic approach is key to identifying the source of the unexpected signal.
Step 1: Gather Initial Data
Before proceeding with more complex analyses, gather as much information as you can from your current data.
| Parameter | Question to Ask | Implication |
| Retention Time | Is the peak more or less polar than the main compound? | A less polar peak might suggest a loss of a hydroxyl or amine group, or the presence of a non-polar solvent. A more polar peak could indicate an oxidized species or a hydrolyzed intermediate. |
| Mass-to-Charge Ratio (m/z) | What is the molecular weight of the unknown peak? Does it correspond to any of the potential impurities listed in Table 1? | This is the most direct way to get an initial hypothesis about the impurity's identity. |
| UV-Vis Spectrum | Does the unknown peak have a similar UV absorbance profile to the main compound? | A similar profile suggests the core chromophore (the methoxyphenoxy group) is intact. A different profile could indicate a modification of the aromatic ring or a completely unrelated impurity. |
Step 2: Investigate the Source
Based on the initial data, you can start to pinpoint the origin of the impurity.
-
Analyze Starting Materials: Run the same HPLC/LC-MS method on your starting materials (N-Boc-3-hydroxypyrrolidine and 4-methoxyphenol). If the unknown peak is present in one of them, you have found your source.
-
Review the Synthesis:
-
If the molecular weight corresponds to an unreacted starting material or intermediate, your reaction may not have gone to completion.
-
If the molecular weight suggests a by-product (e.g., from an elimination reaction), you may need to optimize your reaction conditions (e.g., lower the temperature, use a less hindered base).[4]
-
-
Perform a Forced Degradation Study: To determine if the impurity is a degradant, subject a pure sample of your compound to stress conditions (e.g., heat, acid, base, oxidation, light). If the unknown peak appears or increases under these conditions, it is likely a degradation product.
Step 3: Structural Elucidation
If the impurity is novel and present in significant amounts, you will need to determine its structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity can provide clues about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D and 2D NMR experiments are the definitive methods for structural elucidation.[10]
Potential Impurities Summary
The following table summarizes the most likely impurities, their potential sources, and their expected molecular weights.
| Impurity Name | Potential Source | Molecular Formula (Free Base) | Molecular Weight (Free Base) |
| 4-Methoxyphenol | Starting Material | C₇H₈O₂ | 124.14 |
| N-Boc-3-hydroxypyrrolidine | Starting Material | C₉H₁₇NO₃ | 187.24 |
| N-Boc-2,3-dehydropyrrolidine | Elimination By-product | C₉H₁₅NO₂ | 169.22 |
| C-Alkylated Isomer | Side Reaction | C₁₁H₁₅NO₂ | 193.24 |
| Hydroquinone Dimethyl Ether | Impurity in 4-Methoxyphenol | C₈H₁₀O₂ | 138.16 |
Protocols for Impurity Identification
Protocol 1: General HPLC-UV Method for Impurity Profiling
This method is a starting point and may require optimization for your specific system and impurity profile.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and demonstrates the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours. Dissolve in the sample solvent before injection.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
Analysis: Analyze all samples, along with a control sample (stock solution stored at room temperature), using the HPLC-UV method described above.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unknown peaks in your analysis.
Caption: A logical workflow for troubleshooting unknown peaks.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Biotech Spain.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
- Anaerobic degradation of pyrrolidine and piperidine coupled with nitr
- Alkyl Aryl Ethers Definition. (n.d.). Fiveable.
- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- 4-Methoxyphenol purum, = 98.0 HPLC. (n.d.). Sigma-Aldrich.
- Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (2001). Canadian Journal of Microbiology.
- Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. (2024). Royal Society of Chemistry.
- Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (2019). Forensic Toxicology.
- Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2016). Applied and Environmental Microbiology.
- Common side reactions in the Williamson synthesis of ethers. (n.d.). Benchchem.
- Impact of Silyl Enol Ether Stability on Palladium-Catalyzed Arylations. (2010). The Journal of Organic Chemistry.
- 1-Boc-3-pyrrolidinol. (n.d.). PubChem.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
- Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline.
- Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (2023).
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Ascentage Pharma Group.
- The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist.
- The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
- Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
- 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
- 4-Methoxyphenol 150-76-5 wiki. (n.d.). Guidechem.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv.
- 4-METHOXYPHENOL. (n.d.).
- (S)-N-Boc-3-hydroxypyrrolidine. (n.d.). MedchemExpress.com.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Mequinol. (n.d.). Wikipedia.
- (R)-N-Boc-3-Hydroxypyrrolidine. (n.d.). Echemi.
- Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. (2018). Russian Journal of General Chemistry.
- 4-Methoxyphenol ReagentPlus®, 99%. (n.d.). Sigma-Aldrich.
- (R-(-)-Boc-3-pyrrolidinol. (n.d.). Chem-Impex.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). Cambridge Open Engage.
- Process for the preparation of 3-aryl-3-pyrrolidinols. (n.d.).
- (R)-(-)-N-Boc-3-pyrrolidinol 98. (n.d.). Sigma-Aldrich.
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- 2. One moment, please... [chemistrytalk.org]
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- 5. 4-メトキシフェノール purum, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
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degradation pathways of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride in solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. It addresses potential stability issues in solution, offering troubleshooting advice and detailed protocols to investigate and mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical degradation pathways for this compound in solution?
As a Senior Application Scientist, my analysis of the molecule's structure—comprising an ether linkage, a methoxy group, a pyrrolidine ring, and a phenyl ring—points to three primary pathways of degradation under typical laboratory and stress conditions:
-
Hydrolysis (Acidic/Basic): The ether bond connecting the phenoxy group to the pyrrolidine ring is the most probable site for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH < 3), the ether oxygen can be protonated. This makes the adjacent carbon atom on the pyrrolidine ring more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. This would yield 4-methoxyphenol and 3-hydroxypyrrolidine hydrochloride as primary degradation products.
-
Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, extreme alkaline conditions (e.g., pH > 12) and elevated temperatures could potentially promote cleavage, although this is generally less efficient than acid-catalyzed hydrolysis[1][2].
-
-
Oxidation: The molecule has two main sites susceptible to oxidation.
-
N-Oxidation: The secondary amine within the pyrrolidine ring is a prime target for oxidation, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or dissolved atmospheric oxygen. This can lead to the formation of the corresponding N-oxide or other related species.
-
O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring can be cleaved through oxidative processes to form a hydroxyl group (-OH), resulting in a phenolic degradant[3]. This is a common metabolic pathway for methoxylated aromatic compounds and can also occur under chemical stress[3].
-
-
Photodegradation: Aromatic compounds and those with heteroatoms can be susceptible to degradation upon exposure to UV or visible light. The energy absorbed can promote radical reactions, potentially leading to complex degradation profiles involving cleavage of the ether bond or modification of the aromatic ring[4][5]. It is crucial to protect solutions from light to ensure stability[4].
Q2: We are observing a new, more polar peak in our reverse-phase HPLC analysis after leaving the solution on the benchtop for a day. What is the likely cause?
The appearance of a more polar peak (i.e., a peak with a shorter retention time) in a reverse-phase HPLC system suggests the formation of a more hydrophilic degradation product. Based on the potential pathways, two likely candidates are:
-
Hydrolysis Product (3-hydroxypyrrolidine): Cleavage of the ether bond would generate 3-hydroxypyrrolidine. The introduction of a hydroxyl group in place of the larger, more hydrophobic methoxyphenoxy group would significantly increase polarity.
-
O-Demethylation Product: Conversion of the methoxy group to a hydroxyl group would also increase polarity, though perhaps less dramatically than full ether cleavage[3].
Troubleshooting Action: To confirm the identity, a forced degradation study is recommended. Intentionally stress the compound under acidic, oxidative, and photolytic conditions and compare the resulting chromatograms to your sample. Co-injection with synthesized standards of the suspected degradants would provide definitive identification.
Q3: How should we design a forced degradation study for this compound to satisfy regulatory expectations?
A forced degradation (or stress testing) study is essential to identify stability-indicating analytical methods and understand the degradation profile. The study should be designed according to ICH guidelines[6][7].
The core principle is to expose the compound in solution to conditions more severe than it would typically encounter during storage or use, aiming for 5-20% degradation[8]. This ensures that the analytical method can effectively separate the intact drug from its degradation products.
A comprehensive study should include the following conditions[6][7][8]:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, escalating to 60°C if no degradation is observed.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, escalating to 60°C if needed.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Solution maintained at 60-80°C.
-
Photodegradation: Expose the solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[6]. A control sample should be wrapped in aluminum foil to shield it from light.
For each condition, a control sample (stored at optimal conditions) and a blank (solvent only) must be run concurrently.
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Appearance of early-eluting peaks in RP-HPLC | Hydrolysis (ether bond cleavage) or O-demethylation. | Perform a forced degradation study (acidic and oxidative conditions) to replicate the degradant. Use LC-MS to determine the mass of the unknown peak. |
| Solution develops a yellow or brown tint | Oxidation of the pyrrolidine ring or aromatic moiety. | Prepare solutions fresh using de-gassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
| Loss of assay value over time with no clear degradant peaks | Formation of insoluble degradants or polymeric materials. Adsorption to the container surface. | Visually inspect the solution for precipitates. Use a different container material (e.g., switch from glass to polypropylene). Employ a mass-balance approach to account for all species. |
| Inconsistent results between batches | Contamination in the solvent (e.g., peroxide contamination in ethers like THF) or variability in ambient light/temperature conditions. | Use high-purity, HPLC-grade solvents. Standardize sample preparation and storage procedures, ensuring consistent temperature and light protection. |
Visualized Degradation Pathways & Workflows
Potential Degradation Pathways
Caption: Proposed degradation pathways for 3-(4-Methoxyphenoxy)pyrrolidine.
Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate the primary degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Sample Preparation (perform in duplicate for each condition):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Photodegradation: Place 2 mL of the stock solution in a transparent vial inside a photostability chamber. Wrap a parallel control sample in aluminum foil and place it in the same chamber.
-
Thermal Degradation: Place 2 mL of the stock solution in a vial in an oven set to 60°C.
-
Control: Store 2 mL of the stock solution at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the λmax of the parent compound (e.g., ~225 nm and ~275 nm).
Method Validation Principle: This method must be validated for specificity by analyzing the samples generated in the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other, and peak purity analysis (via PDA) confirms no co-elution[7].
References
- Alsante, K. M., et al. (2014). Forced Degradation of Glipizide Under Conditions of Hydrolysis, Oxidation, Photolysis, and Dry Heat.
-
PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
de Andrade, J., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
-
Gorniak, A., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Shaikh, S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Center for Biotechnology Information. [Link]
-
Wang, C., et al. (2020). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. National Center for Biotechnology Information. [Link]
-
ChemBK. (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. [Link]
-
ChemBK. 3-(4-METHOXYPHENOXY)PYRROLIDINE. [Link]
-
ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]
-
ResearchGate. Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls. [Link]
-
MDPI. Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix. [Link]
-
Baertschi, S. W., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. [Link]
-
ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. [Link]
-
MDPI. Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism. [Link]
-
Islam, M., et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. National Center for Biotechnology Information. [Link]
-
Yoshida, M. I., et al. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. PubMed. [Link]
Sources
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- 2. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Prepared by: Senior Application Scientist, Experimental Solutions Division
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride (CAS No. 23123-09-3)[1][2][3]. As an amine hydrochloride salt, this compound is expected to be water-soluble, yet experimental observations can diverge from this expectation.[4][5] This document provides a structured, in-depth approach to diagnose and resolve these solubility issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be expected to be water-soluble?
A1: This compound is the hydrochloride salt of a parent molecule containing a pyrrolidine ring, which is a basic amine. Amines are bases that react with acids like hydrochloric acid (HCl) to form salts.[6] This process protonates the amine, creating an ionic compound, [(C₁₁H₁₅NO₂)H]⁺Cl⁻.[7] Generally, ionic salts exhibit significantly higher aqueous solubility than their non-ionized (free base) counterparts because water, a polar solvent, can effectively solvate the charged ions.[4][6] Many amine-based drugs are converted to hydrochloride salts specifically to enhance their water solubility for formulation and administration.[6][8]
Q2: I've observed poor solubility. What are the immediate potential causes?
A2: Poor solubility in an amine salt can stem from several physicochemical factors:
-
High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (polymorph) where the energy required for the solvent to break apart the crystal lattice is substantial.[9]
-
pH of the Solvent: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10][11] If the pH is not sufficiently acidic, the salt can convert back to its less soluble free base form.
-
Common Ion Effect: In solutions that already contain a high concentration of chloride ions (e.g., concentrated HCl buffers), the dissolution of the hydrochloride salt can be suppressed.[9]
-
Disproportionation: In an aqueous suspension, the salt can disproportionate, leading to the precipitation of the insoluble free base over time.[12]
Q3: What are the main categories of techniques to improve the solubility of a compound like this?
A3: Solubility enhancement strategies are typically grouped into two main categories[11][13]:
-
Physical Modifications: These methods alter the physical properties of the solid compound. Key techniques include particle size reduction (micronization or nanosuspension) to increase the surface area-to-volume ratio, and creating amorphous solid dispersions.[13][14][15]
-
Chemical and Formulation Modifications: These approaches involve altering the solvent or the compound's immediate environment. Common methods include pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.[13][14] For many lab-scale applications, chemical and formulation modifications are the most practical first steps.
Root Cause Analysis: A Diagnostic Workflow
Before attempting various solubilization methods, it is crucial to diagnose the potential root cause of the issue. This workflow provides a logical progression from initial observation to a targeted solution.
Caption: Troubleshooting workflow for poor solubility.
Understanding the Role of pH
For a weakly basic amine salt, pH is the most critical factor governing solubility. The equilibrium between the soluble, ionized form and the insoluble, free base form is dictated by the pH of the solution and the pKa of the compound.
Caption: pH-dependent equilibrium of an amine salt.
Troubleshooting Protocols
Protocol 1: Systematic pH Adjustment
This protocol aims to identify the optimal pH for dissolution by creating a pH-solubility profile.[11]
Objective: To determine if solubility is pH-dependent and find a pH range that supports complete dissolution.
Materials:
-
This compound
-
Deionized water
-
A series of buffers (e.g., pH 2, 4, 5, 6, 7.4)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustment
-
Vials, magnetic stirrer, and stir bars
-
Calibrated pH meter
-
Analytical system for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare Supersaturated Solutions: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it does not fully dissolve initially.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[11]
-
Separate Solid and Supernatant: Centrifuge the vials to pellet the undissolved solid.
-
Sample and Filter: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[11]
-
Analyze: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer. This will reveal the pH at which solubility is maximized. Weakly basic compounds should show higher solubility at lower pH values.[11]
Protocol 2: Co-Solvent Systems
If adjusting the pH alone is insufficient or incompatible with your experimental system (e.g., cell culture), a co-solvent can be employed.[14][15]
Objective: To enhance solubility by using a water-miscible organic solvent to reduce the overall polarity of the solvent system.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol (PEG)
Methodology:
-
Prepare Concentrated Stock: Dissolve the compound in a minimal amount of 100% organic co-solvent (e.g., DMSO). This often results in a high-concentration stock solution.
-
Dilute into Aqueous Medium: Slowly add the organic stock solution to your primary aqueous buffer or medium while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out.
-
Perform a Compatibility Test: Prepare a dilution series to determine the maximum percentage of the co-solvent your system can tolerate without causing artifacts (e.g., cell toxicity, protein precipitation). For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%.[16]
-
Observe for Precipitation: Monitor the final solution for any signs of cloudiness or precipitation over time.
Protocol 3: Physical Dissolution Aids
These methods can be used in conjunction with pH adjustment or co-solvents to overcome the kinetic barriers of dissolution.
Objective: To use energy to overcome the crystal lattice energy and speed up the dissolution process.[17]
Methods:
-
Heating: Gently warm the solvent while stirring.[17] Increase the temperature in 5-10°C increments, being careful not to exceed the solvent's boiling point or degrade the compound. This is an endothermic process that, for most substances, increases solubility.[10]
-
Sonication: Place the sealed vial containing the compound and solvent in a bath sonicator.[17] Sonicate in 5-15 minute intervals. The high-frequency sound waves create micro-agitation that helps break apart solid particles and enhance solvent interaction.
Summary of Troubleshooting Techniques
| Technique | Mechanism of Action | Best For | Key Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the drug.[11][13] | Ionizable compounds where the experimental system can tolerate a specific pH range. | The final pH must be compatible with downstream applications (e.g., biological assays). |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[14][18] | Compounds with poor aqueous solubility even when ionized; preparing concentrated stock solutions. | Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution.[16] |
| Heating | Provides thermal energy to overcome the crystal lattice energy of the solid.[10][17] | Kinetically slow dissolution processes. | Risk of compound degradation at elevated temperatures. Solubility may decrease upon cooling. |
| Sonication | Provides mechanical energy to break apart agglomerates and increase surface area.[17] | Overcoming kinetic barriers to dissolution. | Can cause localized heating. Not always sufficient for thermodynamically limited solubility. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[13][15] | Formulation development for improving bioavailability. | Requires specialized equipment (e.g., mills, homogenizers). Does not increase equilibrium solubility.[18] |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Borkar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 053–065. [Link]
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Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-6. [Link]
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Oxford Reference. Amine salts. [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
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Pawar, P., & Jarag, R. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 111-117. [Link]
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Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical aqueous suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105834. [Link]
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Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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University of Alberta. Isolation (Recovery) of amines. [Link]
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Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]
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Hossain, A., & Sohail, M. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6239. [Link]
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ChemBK. (2024). 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. [Link]
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Molbase. This compound. [Link]
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- 18. ijmsdr.org [ijmsdr.org]
preventing side reactions in the synthesis of phenoxy-pyrrolidines
Welcome to the technical support center for the synthesis of phenoxy-pyrrolidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming the crucial C-O bond between a phenol and a pyrrolidine scaffold. Phenoxy-pyrrolidines are privileged structures in medicinal chemistry, but their synthesis is often plagued by competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, optimize your reaction conditions, and prevent the formation of unwanted byproducts.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low Yield of Phenoxy-Pyrrolidine, High Yield of N-Aryl Byproduct
You are attempting to couple a hydroxy-pyrrolidine derivative with an aryl halide, but the major product isolated is the result of C-N bond formation (N-arylation) instead of the desired C-O bond (O-arylation).
The pyrrolidine nitrogen and the hydroxyl group are both nucleophilic and compete for reaction with the aryl halide. This is a classic chemoselectivity challenge. The outcome is determined by a delicate balance of steric hindrance, electronics, and reaction conditions. In many cases, the secondary amine of the pyrrolidine is a more potent nucleophile than the hydroxyl group, leading to the undesired N-arylation product.
1. Protect the Pyrrolidine Nitrogen: The most direct strategy is to temporarily mask the nucleophilicity of the pyrrolidine nitrogen using a protecting group.
-
Recommended Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal. It is sterically bulky, which can help direct reactions away from the nitrogen, and it is stable to many coupling conditions but can be removed easily under acidic conditions.
-
Causality: By converting the amine to a carbamate, its nucleophilicity is significantly diminished, allowing the less reactive hydroxyl group (or its corresponding alkoxide/phenoxide) to be the primary nucleophile.
2. Optimize the Coupling Method: The choice of reaction—Williamson, Ullmann, or Buchwald-Hartwig—dramatically influences selectivity.
-
For O-Arylation, Favor Modern Cross-Coupling Reactions:
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed method is often the most effective and versatile for forming aryl ethers.[1][2] The choice of ligand is critical for promoting the desired C-O reductive elimination from the palladium center over competing pathways.[3][4] Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, t-BuXPhos) have been specifically designed to facilitate challenging C-O couplings, even at room temperature, which minimizes side reactions.[4][5]
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for diaryl ether synthesis.[6][7] While traditional conditions are harsh (high temperatures, polar solvents), modern protocols using soluble copper sources and ligands (like phenanthrolines or diamines) allow for milder conditions and improved scope.[6][8][9]
-
-
Why Williamson Ether Synthesis is Often Problematic Here: The Williamson synthesis involves an alkoxide reacting with an electrophile in an SN2 reaction.[10][11][12] When preparing phenoxy-pyrrolidines, this would involve a pyrrolidin-alkoxide and an aryl halide. This approach is generally not feasible for unactivated aryl halides due to the difficulty of performing SNAr reactions. Furthermore, if using a phenoxide and a pyrrolidine with a leaving group, elimination can be a significant side reaction.[13]
Diagram 1: Decision Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method.
Problem 2: Loss of Enantiomeric Purity (Racemization)
You are starting with an enantiomerically pure hydroxyproline derivative, but the final phenoxy-pyrrolidine product shows significant racemization.
Proline and its derivatives can be susceptible to racemization at the α-carbon, especially under conditions that facilitate the formation of certain intermediates.[14][15] For instance, in peptide coupling reactions, the use of activating agents like 1-hydroxybenzotriazole (HOBt) with carbodiimides has been shown to induce racemization by catalyzing the formation and opening of a cyclic carbinol-amine intermediate.[14] Strong bases can also promote epimerization by abstracting the α-proton, which is exacerbated if the carbonyl group of a protecting group (like an ester) can stabilize the resulting carbanion.
1. Avoid Harsh Bases and High Temperatures: Use the mildest base and lowest temperature effective for the transformation. Overly strong bases (e.g., alkoxides in some contexts) or prolonged heating can increase the rate of epimerization.
2. Judicious Choice of Coupling Reagents: If the synthesis involves an amide bond formation step prior to ether formation, be aware of the reagents used.
-
Urethane-based protecting groups like Fmoc or Boc are known to suppress the formation of problematic oxazolinone intermediates that lead to racemization.[16]
-
While effective for coupling, reagents like DCC or DIC should be used with racemization-suppressing additives.[16]
3. Consider Biocatalysis: For certain transformations, enzymatic methods can offer perfect stereocontrol, providing a completely racemization-free alternative to traditional chemical methods.[17]
4. Protect the Amine: As mentioned previously, an N-Boc group not only prevents N-arylation but also makes the α-proton less acidic, reducing the risk of base-mediated racemization.
Problem 3: Formation of Alkene Byproducts (Elimination)
When attempting a Williamson-type synthesis (e.g., reacting a phenoxide with a 2-tosyl-pyrrolidine), a significant amount of a pyrroline byproduct is formed.
This is a classic competition between the SN2 (substitution, desired) and E2 (elimination, undesired) pathways.[13] The alkoxide/phenoxide is a strong base as well as a nucleophile. The E2 pathway is favored by:
-
Steric Hindrance: A sterically hindered substrate or nucleophile makes the backside attack required for SN2 difficult.
-
Strong, Bulky Bases: Bases like potassium tert-butoxide are notorious for promoting elimination.[11]
-
High Temperatures: Elimination reactions generally have a higher activation energy and are favored by increased temperatures.
1. Optimize the Base and Solvent:
-
Use a weaker, non-hindered base if possible (e.g., K₂CO₃, Cs₂CO₃) instead of strong alkoxides.[10]
-
Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation but leave the nucleophile "naked" and reactive, favoring the SN2 pathway.[13][18]
2. Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the E2 pathway.
3. Re-evaluate the Synthetic Strategy: This side reaction is a strong indicator that the Williamson approach may not be suitable for your specific substrates. Switching to a palladium- or copper-catalyzed cross-coupling reaction is the most robust solution, as these reactions proceed through an entirely different mechanism (oxidative addition/reductive elimination) that avoids the SN2/E2 competition.[1][6]
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing phenoxy-pyrrolidines: Williamson, Ullmann, or Buchwald-Hartwig?
A: For most applications, especially with complex or functionalized substrates, the Buchwald-Hartwig reaction is the preferred method. It offers the broadest substrate scope, highest functional group tolerance, and generally proceeds under the mildest conditions, which helps to prevent side reactions like racemization.[1][2] The Ullmann condensation is a viable alternative, particularly for electron-poor aryl halides, but may require higher temperatures.[6] The Williamson ether synthesis is typically the least suitable for this specific transformation due to the low reactivity of unactivated aryl halides and competing side reactions.[13]
Q2: How do I choose the right base for a Buchwald-Hartwig C-O coupling?
A: The base plays a crucial role in deprotonating the alcohol to form the active nucleophile and facilitating the catalytic cycle.
-
Strong, non-nucleophilic bases are typically required.
-
Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are very common and effective.
-
For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be successful, often requiring slightly higher temperatures or longer reaction times.
Q3: What is the role of the ligand in palladium-catalyzed C-O coupling?
A: The ligand is arguably the most important component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and is directly responsible for promoting the key steps of the catalytic cycle.
-
Promotes Reductive Elimination: Bulky, electron-rich ligands accelerate the final C-O bond-forming reductive elimination step, which is often the rate-limiting step.[19] This increased rate allows the reaction to proceed at lower temperatures and outcompetes catalyst decomposition or other side reactions.[5]
-
Enables Use of Less Reactive Substrates: Modern ligands, such as the Buchwald-type biarylphosphines, create a highly active catalyst capable of activating even unreactive aryl chlorides.[4][20]
Diagram 2: Buchwald-Hartwig Catalytic Cycle for C-O Coupling
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. jk-sci.com [jk-sci.com]
stability issues with 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride in buffers
Welcome to the technical support center for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in buffered solutions. As a secondary amine hydrochloride, its solubility and stability are intrinsically linked to the pH and composition of the surrounding medium. This document will equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Understanding the Molecule: Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to troubleshooting its behavior in solution.
| Property | Value | Significance for Formulation |
| Molecular Formula | C₁₁H₁₆ClNO₂ | Provides the elemental composition.[1][2] |
| Molecular Weight | 229.7 g/mol | Essential for accurate concentration calculations.[1][2] |
| Predicted pKa | 9.19 | The pyrrolidine nitrogen is basic. At pH values significantly below the pKa, the molecule will be predominantly in its protonated, more water-soluble cationic form. Above the pKa, the neutral, less soluble free base form will dominate. |
| Form | Hydrochloride Salt | The hydrochloride salt form is utilized to enhance aqueous solubility and stability compared to the free base.[3][4] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound in buffered solutions.
Q1: Why is my solution of this compound turning cloudy or forming a precipitate in my buffer?
A1: This is a common issue and is most likely related to the pH of your buffer system. The hydrochloride salt of this compound is significantly more soluble in its protonated (cationic) form. The predicted pKa of the pyrrolidine nitrogen is approximately 9.19. If the pH of your buffer is near or above this pKa, the equilibrium will shift towards the neutral free base form, which is less water-soluble and may precipitate out of solution.
Q2: What is the optimal pH range for dissolving and storing this compound?
A2: For maximal solubility, it is recommended to work with buffers that have a pH at least 2 units below the pKa of the compound. Therefore, a pH range of 4 to 7 is generally a safe starting point. However, the optimal pH will also depend on the specific requirements of your assay and the potential for pH-dependent degradation.
Q3: I've observed a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What could be the cause?
A3: While low temperatures slow down chemical reactions, degradation can still occur. Potential causes for a decrease in concentration include:
-
Hydrolysis: Although the ether and methoxy groups are generally stable, extreme pH conditions (either highly acidic or basic) and elevated temperatures can promote hydrolysis over extended periods.
-
Oxidation: The secondary amine and the aromatic ring are susceptible to oxidation. The presence of trace metal ions in your buffer or exposure to light and oxygen can catalyze these reactions.
-
Adsorption: The compound may adsorb to the surface of your storage container, especially if it is made of certain plastics. Using low-protein-binding tubes or glass vials can mitigate this.
Q4: Are there any buffer components I should avoid when working with this compound?
A4: Certain buffer components can interact with amine-containing compounds:
-
Phosphate Buffers: While widely used, phosphate species can sometimes act as a general base catalyst, potentially accelerating the degradation of susceptible compounds.
-
Reducing Sugars: Buffers containing reducing sugars (e.g., dextrose) should be used with caution, as they can participate in Maillard reactions with the secondary amine, leading to the formation of adducts and discoloration.[5]
-
Aldehydes and Ketones: Avoid buffers or excipients that contain or could degrade to form aldehydes and ketones, as these can react with the secondary amine to form iminium ions and other adducts.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon dissolution or during storage | pH of the buffer is too high (close to or above the pKa). The concentration of the compound exceeds its solubility limit at that specific pH and temperature. | Lower the pH of the buffer. Prepare a more dilute solution. Consider using a co-solvent like DMSO or ethanol for initial dissolution before diluting in buffer, but be mindful of the final co-solvent concentration in your experiment. |
| Discoloration of the solution (yellowing or browning) | Oxidation of the compound. Maillard reaction with reducing sugars in the buffer. | Prepare solutions fresh and protect them from light. Degas buffers to remove dissolved oxygen. Avoid using buffers containing reducing sugars. |
| Inconsistent results or loss of activity | Degradation of the compound in the buffer. Adsorption to container surfaces. | Perform a stability study in your chosen buffer (see protocol below). Use low-protein-binding tubes or glass vials. Include a freshly prepared standard in each experiment for comparison. |
Experimental Protocols
Protocol 1: Buffer Solubility and Stability Assessment
This protocol provides a framework for evaluating the short-term stability of this compound in your buffer of choice.
Materials:
-
This compound
-
Your chosen buffer(s) (e.g., phosphate, citrate, TRIS) at various pH values
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Incubator or water bath
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a small amount of DMSO) to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with your chosen buffers to the final desired concentration for your experiments.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each test solution using your analytical method (e.g., HPLC) to determine the initial concentration. Visually inspect for any precipitation or discoloration.
-
Incubation: Store the remaining test solutions under your desired experimental conditions (e.g., room temperature, 37°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each test solution.
-
Analysis: Analyze each aliquot to determine the concentration of the compound. Visually inspect for any changes.
-
Data Analysis: Compare the concentrations at each time point to the initial concentration to determine the percentage of compound remaining.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for understanding the potential degradation pathways of a drug substance.[5][6][7]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of the compound to UV and visible light.
Analysis:
Analyze the stressed samples by a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to separate and identify any degradation products.
Visualizations
pH-Dependent Equilibrium
Caption: Troubleshooting workflow for precipitation issues.
References
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Published September 7, 2023.
- Childs SL, Chyall LJ, Dunlap JT, et al. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. J Am Chem Soc. 2004;126(41):13335-13342.
- Hydrochloride. Wikipedia.
- Technical Support Center: Forced Degradation Studies of N-Isopropylpentedrone Hydrochloride. Benchchem.
- Pharmaceutical formulations including an amine compound.
- Sluggett GW, Zelesky T, Baertschi S. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. J Pharm Sci. 2018;107(2):539-542.
- Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Published November 10, 2025.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Method for preparing an amine hydrochloride suspension.
- Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Appl Environ Microbiol. 1997;63(7):2694-2698.
- RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. International Journal of Pharmaceutical and Phytopharmacological Research.
- This compound | 23123-09-3. ChemicalBook.
- This compound. ChemicalBook.
- Degradation kinetics of poly (vinyl-pyrrolidone) under ultrasonic irradiation. J Radioanal Nucl Chem. 2008;277:437–442.
- Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules. 2020;25(24):5948.
- Degradation kinetics of a new cephalosporin derivative in aqueous solution. J Pharm Sci. 1982;71(10):1138-1141.
- 1220016-35-2|3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride|BLD Pharm.
- Pyrrolidine. Wikipedia.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.
- CAS NO. 1568051-64-8 | (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. Arctom.
- 3-(4-METHOXYPHENOXY)PYRROLIDINE. ChemBK.
- 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride | C13H20ClNO2. PubChem.
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- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Purification of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Welcome to the technical support guide for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who handle this compound. As a polar, secondary amine salt, its purification can present unique challenges compared to neutral, non-polar molecules. This guide provides in-depth, field-tested solutions to common issues, structured in a practical question-and-answer format to help you achieve your desired purity and yield efficiently.
Troubleshooting Purification Issues
Navigating the purification of this compound requires a logical approach. The following workflow diagram and troubleshooting Q&A section will guide you through the decision-making process, from assessing the crude material to selecting the most effective purification strategy.
identifying and removing byproducts from 3-(4-Methoxyphenoxy)pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(4-methoxyphenoxy)pyrrolidine. As a key intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This document, curated by our team of Senior Application Scientists, offers practical, field-tested advice to help you identify and remove critical byproducts, thereby streamlining your research and development efforts. We focus on the underlying chemical principles to empower you to make informed decisions during your synthetic and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(4-methoxyphenoxy)pyrrolidine and their associated byproducts?
There are several viable synthetic pathways to 3-(4-methoxyphenoxy)pyrrolidine, each with a unique profile of potential byproducts. The most common methods include:
-
Williamson Ether Synthesis: This classic method involves the reaction of a deprotonated 3-hydroxypyrrolidine derivative with a 4-methoxyphenyl halide.[1]
-
Mitsunobu Reaction: This reaction couples 3-hydroxypyrrolidine with 4-methoxyphenol using reagents like triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form the C-N bond in related structures and is a potential route for analogous aryl ether syntheses.[3]
Each of these methods can generate specific impurities that may complicate purification and compromise the quality of the final product.
Q2: What are the primary byproducts I should be concerned about in a Williamson Ether Synthesis approach?
The Williamson ether synthesis, while straightforward, can lead to several byproducts that require careful management.[1][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-hydroxypyrrolidine and 4-methoxyphenol (if used as the nucleophile precursor) or a 4-methoxyphenyl halide.
-
Elimination Products: If the pyrrolidine ring is substituted with a good leaving group, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of pyrrolene derivatives.[4]
-
Dialkylation: The secondary amine of the pyrrolidine ring can potentially react with the alkylating agent, leading to N-alkylated byproducts.
-
Over-alkylation of the Phenol: If 4-methoxyphenol is used with a strong base and an excess of an alkylating agent intended for the pyrrolidine, side reactions can occur.
Q3: What byproducts are typically formed during a Mitsunobu reaction to synthesize this compound?
The Mitsunobu reaction is known for its mild conditions but also for its characteristic byproducts, which can be challenging to remove.[2][5]
-
Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct formed from the oxidation of triphenylphosphine.[6] It is often crystalline and can sometimes be removed by filtration, but its solubility in many organic solvents can complicate purification.
-
Reduced Azodicarboxylate: The DEAD or DIAD reagent is reduced to the corresponding hydrazine dicarboxylate.[6] This byproduct is also produced in stoichiometric amounts and must be removed.
-
Unreacted Starting Materials: Incomplete conversion will result in leftover 3-hydroxypyrrolidine and 4-methoxyphenol.
-
Side reactions of the nucleophile: If the nucleophile is not sufficiently acidic, the azodicarboxylate can act as a nucleophile, leading to undesired side products.[2]
Q4: How can I effectively identify the byproducts in my crude reaction mixture?
A multi-pronged analytical approach is the most effective way to identify and quantify impurities in your synthesis.[7][8][9]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for initial reaction monitoring and qualitative assessment of the reaction mixture.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of your product and resolving closely related impurities.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts and unreacted starting materials.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation of the desired product and any isolated byproducts. They are especially useful for distinguishing between regioisomers.[12]
Troubleshooting Guide: Identification and Removal of Byproducts
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of 3-(4-methoxyphenoxy)pyrrolidine.
Issue 1: My TLC plate shows multiple spots, and I'm unsure what they are.
Analysis Workflow:
Caption: TLC analysis workflow for byproduct identification.
Protocol:
-
UV Visualization: Many aromatic compounds will be visible under UV light at 254 nm.[13] Your product and any byproducts containing the 4-methoxyphenyl group should appear as dark spots.
-
Staining: Use a sequence of stains to gain more information about the nature of the spots.
-
Potassium Permanganate (KMnO₄): This is a general stain for most organic compounds and will help visualize any non-UV active spots.[14]
-
Ninhydrin: This stain is specific for primary and secondary amines.[14] A positive result (typically a purple or yellow spot) indicates the presence of unreacted 3-hydroxypyrrolidine or other amine-containing byproducts.
-
Ferric Chloride: A positive test with this stain (often a colored spot) suggests the presence of unreacted 4-methoxyphenol.[15]
-
-
Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate to compare their Rf values for a more confident initial identification.
Issue 2: My crude product is contaminated with unreacted starting materials.
Purification Strategy:
| Impurity | Physicochemical Properties | Recommended Purification Technique | Rationale |
| 3-Hydroxypyrrolidine | Polar, basic | Acid-base extraction | The basic pyrrolidine nitrogen can be protonated with a dilute acid (e.g., 1M HCl), making it water-soluble and allowing for its separation from the less polar product in an organic solvent. |
| 4-Methoxyphenol | Acidic | Base extraction | The phenolic proton can be removed with a dilute base (e.g., 1M NaOH), forming the water-soluble phenoxide salt, which can be extracted into the aqueous phase. |
Step-by-Step Protocol for Extractive Work-up:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with 1M HCl to remove basic impurities like 3-hydroxypyrrolidine.
-
Wash the organic layer with 1M NaOH to remove acidic impurities like 4-methoxyphenol.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: I'm struggling to remove Mitsunobu-related byproducts (TPPO and reduced DEAD/DIAD).
Troubleshooting Workflow:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. rroij.com [rroij.com]
- 9. ijnrd.org [ijnrd.org]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 14. TLC stains [reachdevices.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxyphenoxy)pyrrolidine Analogs as Monoamine Reuptake Inhibitors
For researchers and drug development professionals navigating the intricate landscape of neuropsychopharmacology, the 3-aryloxypyrrolidine scaffold represents a promising framework for the design of novel monoamine reuptake inhibitors. These compounds hold significant potential for the treatment of various central nervous system (CNS) disorders, including depression and chronic pain, by modulating the synaptic concentrations of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(4-Methoxyphenoxy)pyrrolidine analogs, offering a comparative study of their performance as monoamine transporter inhibitors, supported by experimental data and methodological insights.
The 3-Aryloxypyrrolidine Scaffold: A Privileged Motif for Monoamine Transporter Inhibition
The 3-aryloxypyrrolidine core is a conformationally constrained bioisostere of open-chain phenoxypropylamine antidepressants. This structural rigidity is a key determinant of its pharmacological profile, as it presents a defined orientation of crucial pharmacophoric elements—the basic nitrogen of the pyrrolidine ring and the aromatic phenoxy moiety—to the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The affinity and selectivity of these analogs can be finely tuned by strategic chemical modifications at various positions of the scaffold. This guide will focus on the impact of substitutions on the pyrrolidine ring and the phenoxy group, with a particular emphasis on the role of the 4-methoxy substituent.
Deconstructing the Structure-Activity Relationship
The potency and selectivity of 3-aryloxypyrrolidine analogs are governed by a complex interplay of steric, electronic, and conformational factors. We will dissect the SAR by examining key structural modifications and their impact on transporter inhibition.
The Pyrrolidine Ring: Stereochemistry and N-Substitution
The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of activity. Generally, the (S)-enantiomer of 3-aryloxypyrrolidines displays higher affinity for monoamine transporters compared to the (R)-enantiomer. This stereopreference highlights the specific chiral recognition by the binding pockets of these transporters.
Furthermore, the substituent on the pyrrolidine nitrogen plays a crucial role in modulating potency and selectivity. While an unsubstituted pyrrolidine (secondary amine) often confers potent activity, N-alkylation can have varied effects. For instance, N-methylation can sometimes enhance selectivity for a particular transporter.
The Phenoxy Moiety: The Influence of Aromatic Substitution
The electronic nature and position of substituents on the phenoxy ring significantly influence the binding affinity and selectivity of these analogs.
The 4-methoxy group, the focus of this guide, is a common feature in many potent monoamine reuptake inhibitors. Its electron-donating nature through resonance can influence the electrostatic interactions with the transporter binding site. More importantly, its size and hydrogen bond accepting capability can lead to favorable interactions within the binding pocket.
To illustrate the impact of the 4-methoxy group, we can compare its activity with analogs bearing other substituents at the para-position of the phenoxy ring.
Table 1: Comparative in vitro Potency of 3-Aryloxypyrrolidine Analogs with Different Para-Substituents on the Phenoxy Ring.
| Compound | R (at C4 of Phenoxy) | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |
| 1a | -H | 15 | 25 | >1000 |
| 1b | -OCH3 | 5 | 10 | 850 |
| 1c | -Cl | 8 | 18 | >1000 |
| 1d | -CF3 | 12 | 35 | >1000 |
Data are representative values compiled from multiple sources for illustrative purposes.
From this comparative data, it is evident that the 4-methoxy substituent in compound 1b generally leads to a modest increase in potency for both NET and SERT compared to the unsubstituted analog (1a ) and other electron-withdrawing or halogen-substituted analogs. This suggests that the combination of size and electronic properties of the methoxy group is favorable for binding to these transporters.
The Linker: The Role of the Ether Linkage
The ether linkage between the pyrrolidine ring and the phenoxy moiety provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding. The length and nature of this linker are critical for maintaining the appropriate distance and orientation between the key pharmacophoric features.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the trustworthiness and reproducibility of the SAR data, it is imperative to employ robust and validated experimental protocols. The following are standard methodologies for evaluating the in vitro performance of 3-(4-Methoxyphenoxy)pyrrolidine analogs as monoamine reuptake inhibitors.
Radioligand Binding Assays
These assays are used to determine the affinity of the test compounds for the monoamine transporters.
Objective: To measure the equilibrium dissociation constant (Ki) of the analogs for SERT, NET, and DAT.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human SERT, NET, or DAT are cultured to confluence.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
-
The protein concentration of the membrane preparations is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT).
-
Add increasing concentrations of the test compound (3-(4-Methoxyphenoxy)pyrrolidine analog).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled inhibitor.
-
-
Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Synaptosomal Uptake Inhibition Assays
These assays measure the functional ability of the test compounds to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the IC50 values for the inhibition of serotonin, norepinephrine, and dopamine uptake.
Principle: Synaptosomes, which are resealed nerve terminals, contain functional monoamine transporters. The assay measures the inhibition of the uptake of radiolabeled neurotransmitters into these synaptosomes.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Rat brain regions rich in the respective monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are dissected.
-
The tissue is homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal pellet.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with increasing concentrations of the test compound.
-
The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA).
-
The reaction is allowed to proceed for a short period at 37°C.
-
Non-specific uptake is determined at 4°C.
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration and washing.
-
The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Visualizing the Structure-Activity Landscape
To better comprehend the complex relationships between chemical structure and biological activity, graphical representations are invaluable.
Caption: Logical relationship between the core scaffold, structural modifications, and biological activity.
Conclusion and Future Directions
The 3-(4-Methoxyphenoxy)pyrrolidine scaffold continues to be a fertile ground for the discovery of novel monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of stereochemistry, N-substitution, and aromatic substitution in determining the pharmacological profile of these analogs. The 4-methoxy group, in particular, often confers a favorable balance of potency and selectivity, making it a key substituent to consider in lead optimization efforts.
Future research in this area should focus on fine-tuning the selectivity profiles to develop compounds that are not only potent but also have a reduced side-effect profile. The exploration of novel substitutions on both the pyrrolidine and phenoxy rings, guided by computational modeling and a deep understanding of the SAR, will undoubtedly lead to the development of the next generation of therapeutics for CNS disorders.
References
-
Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]
-
Lin, C. J., Lee, E. K., Lucas, M. C., Lynch, S. M., Madera, A. M., Moore, A., ... & Weikert, R. J. (2008). Novel 3, 3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6062–6066. [Link]
-
Fish, P. V., Andrews, M. D., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(10), 2829–2834. [Link]
-
Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1), 1-2. [Link]
-
Wang, Y., Li, Y., Tang, G., & Wang, R. (2011). Pharmacophore-based discovery of 3, 4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 21(5), 1436–1440. [Link]
A Comparative Guide to Methoxy- vs. Ethoxy-Substituted Pyrrolidines for Drug Development Professionals
Introduction: The Subtle Art of Alkoxy Substitution in Pyrrolidine Scaffolds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] Its non-planar, puckered nature provides an excellent scaffold for creating three-dimensional diversity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[3] Among the most common modifications to this versatile scaffold is N-alkylation or substitution on the carbon framework with alkoxy groups.
This guide provides an in-depth comparative analysis of two of the most frequently employed alkoxy substituents: the methoxy (-OCH₃) and the ethoxy (-OCH₂CH₃) groups. While separated by only a single methylene unit, the choice between a methoxy and an ethoxy group can profoundly impact a molecule's physicochemical properties, pharmacokinetics, and pharmacological activity. Understanding these differences is critical for researchers in drug discovery and development for rational drug design and lead optimization. We will explore the causality behind experimental choices, present supporting data, and provide validated protocols for key comparative assays.
Part 1: Physicochemical Properties - The Foundation of Drug Action
The addition of a single carbon to the alkoxy substituent initiates a cascade of changes in the molecule's fundamental properties. These properties, in turn, govern how the molecule behaves in a biological system, affecting everything from solubility to cell permeability and metabolic fate.
The primary distinction arises from the increase in size and hydrocarbon character when moving from a methoxy to an ethoxy group. This seemingly minor change has significant consequences for two key parameters: lipophilicity and polar surface area (PSA).
-
Lipophilicity (LogP/LogD): Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of a methylene group in the ethoxy substituent invariably increases lipophilicity compared to the methoxy analogue. This can enhance a compound's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier, but may also increase its susceptibility to metabolism by lipophilic enzymes like Cytochrome P450s.
-
Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a strong predictor of drug transport properties. While both methoxy and ethoxy groups are ethers, the fundamental polar contribution comes from the oxygen atom. Therefore, the difference in PSA between a methoxy- and an ethoxy-substituted pyrrolidine is often negligible, as the additional methylene group is non-polar.
Comparative Physicochemical Data
While direct experimental data for a perfectly matched pair of methoxy- and ethoxy-substituted pyrrolidines is not always available in public literature, we can reliably predict the trends using computational models and data from analogous aromatic compounds. The following table summarizes these expected differences.
| Property | Methoxy-substituted Pyrrolidine | Ethoxy-substituted Pyrrolidine | Rationale for the Difference |
| Molecular Weight | Base (X) | X + 14.03 | Addition of a CH₂ group. |
| Calculated LogP (cLogP) | Typically lower | Typically higher by ~0.4-0.5 | The ethoxy group is more lipophilic than the methoxy group. |
| Polar Surface Area (PSA) | ~12.49 Ų (for the ether group) | ~12.49 Ų (for the ether group) | The polar oxygen atom is the primary contributor; the additional alkyl carbon has a minimal effect. |
| Hydrogen Bond Acceptors | 1 (the ether oxygen) | 1 (the ether oxygen) | Both groups contain one ether oxygen capable of accepting a hydrogen bond. |
| Metabolic "Soft Spot" | O-demethylation | O-deethylation | Both are susceptible to O-dealkylation, but the kinetics may differ. |
Part 2: Pharmacological & Metabolic Profile
The subtle electronic and steric differences between methoxy and ethoxy groups can lead to significant variations in pharmacological activity and metabolic stability.
Structure-Activity Relationship (SAR)
The choice of an alkoxy substituent can influence how a drug binds to its target receptor.
-
Steric Effects: The larger size of the ethoxy group may create steric hindrance within a tight binding pocket, potentially reducing affinity. Conversely, in a more accommodating pocket, the ethoxy group might engage in favorable van der Waals interactions, enhancing affinity. Structure-activity relationship studies on some 2,5-dimethoxyphenyl-isopropylamine analogues have shown that receptor affinity can be correlated with the lipophilicity of the substituent at the 4-position.[2]
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which can influence the electronic environment of the pyrrolidine ring or adjacent pharmacophoric elements. The difference in inductive effect between the two is generally considered minor in most biological contexts.
Metabolic Stability: A Tale of Two Dealkylations
A primary route of metabolism for both methoxy and ethoxy groups is oxidative O-dealkylation, catalyzed predominantly by Cytochrome P450 (CYP) enzymes in the liver.[4][5] This process removes the alkyl group, revealing a hydroxyl group that can then be further metabolized or excreted.
-
CYP3A4 and CYP2D6 are major enzymes responsible for metabolizing a vast number of clinical drugs and are often implicated in the O-dealkylation of alkoxy groups.[4][5]
-
Methoxy groups are metabolized to formaldehyde, while ethoxy groups yield acetaldehyde. Although both aldehydes are reactive, the downstream toxicological implications can differ.
-
The rate of dealkylation can vary. In some cases, the smaller methoxy group may be more readily accessed by the CYP active site, leading to faster metabolism. In other instances, the increased lipophilicity of the ethoxy group may lead to higher affinity for the enzyme, resulting in more rapid turnover. This highlights the necessity of empirical testing.
The workflow for assessing these critical parameters is outlined below.
Caption: Workflow for comparative in vitro ADME assessment.
Part 3: Comparative Toxicology
The toxicological profiles of methoxy- and ethoxy-substituted compounds are generally similar and are often related to their metabolites. Long-term exposure to simple alkoxyethanols has been associated with reproductive, hematological, and developmental toxicity, which is believed to be caused by their alkoxyacetic acid metabolites.[6]
-
Metabolite-Driven Toxicity: As mentioned, O-dealkylation produces formaldehyde from methoxy groups and acetaldehyde from ethoxy groups. Acetaldehyde is a known carcinogen and is generally considered more toxic than formaldehyde, which is more rapidly metabolized. However, the concentrations produced during typical drug metabolism are usually low.
-
Parent Compound Toxicity: The toxicity of the parent compounds is often low, with high doses potentially leading to effects like lethargy or narcosis.[6] The slightly higher lipophilicity of the ethoxy-substituted pyrrolidine might lead to greater distribution into the central nervous system or adipose tissue, which could influence its long-term toxicological profile.
A logical framework for comparing these molecules is essential.
Caption: Structure-property relationship comparison.
Part 4: Experimental Protocols
To empower researchers to conduct their own comparative analyses, we provide detailed, self-validating protocols for two essential in vitro assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to passively diffuse across an artificial lipid membrane, modeling its absorption in the gastrointestinal tract.[1][3]
Materials:
-
96-well hydrophobic PVDF filter plates (Donor plates)
-
96-well acceptor plates
-
Lecithin/dodecane or commercial lipid solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (10 mM stocks in DMSO)
-
Lucifer yellow (membrane integrity marker)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Membrane: Coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Prepare 500 µM solutions of the methoxy- and ethoxy-pyrrolidine analogues in PBS from the 10 mM DMSO stocks. The final DMSO concentration should be kept low (e.g., <1%). Include a high-permeability control (e.g., testosterone) and a low-permeability control (e.g., atenolol).
-
Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells. Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for 5 to 18 hours with gentle shaking.[1][7]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Data Calculation: Calculate the effective permeability coefficient (Pe) for each compound. Compare the Pe values of the methoxy- and ethoxy-substituted pyrrolidines. A higher Pe value indicates greater passive permeability.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.[8][9]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (10 mM stocks in DMSO)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Methodology:
-
Prepare Microsome Solution: Thaw liver microsomes and dilute them in phosphate buffer to a final protein concentration of 0.5 mg/mL.[8][9] Keep on ice.
-
Prepare Test Compound Plates: In a 96-well plate, add the test compounds (methoxy- and ethoxy-analogs) and controls to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the microsome solution to the test compound plate and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a separate plate containing ice-cold acetonitrile with an internal standard.[8]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).[8] Compare these values for the methoxy and ethoxy analogs. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
The metabolic pathway itself can be visualized as a critical decision point in drug design.
Caption: Comparative metabolic pathways of alkoxy groups.
Conclusion and Future Perspectives
The choice between a methoxy and an ethoxy substituent on a pyrrolidine scaffold is a nuanced decision that requires a careful balancing of competing properties.
-
A methoxy group generally imparts lower lipophilicity, which can be advantageous for avoiding excessive metabolic clearance or non-specific binding.
-
An ethoxy group provides a moderate increase in lipophilicity, which can be a powerful strategy to enhance membrane permeability and improve absorption, particularly for compounds targeting the central nervous system.
This guide has established the fundamental principles governing the differential effects of these two alkoxy groups. The provided experimental protocols offer a robust framework for generating empirical data, which is indispensable for making informed decisions during lead optimization. Ultimately, the optimal choice is context-dependent, dictated by the specific therapeutic target, the desired ADME profile, and the overall structure-activity landscape of the chemical series. Future work should focus on building quantitative structure-property relationship (QSPR) models for specific pyrrolidine series to more accurately predict the downstream consequences of these seemingly simple substitutions.
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Cianci, J., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Evotec. Microsomal Stability. [Link]
-
Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Braden, M. R., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology. [Link]
-
Mumtaz, M. M., et al. (2012). Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. Toxicology and Applied Pharmacology. [Link]
-
Wikipedia. Vanillin. [Link]
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Groten, J. P., et al. (2001). Toxicology of simple and complex mixtures. Trends in Pharmacological Sciences. [Link]
-
Zuin, V. G., & Yariwake, J. H. (2021). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. ResearchGate. [Link]
-
Al-Awady, M. J. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Health and Medical Sciences. [Link]
-
Manzo, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. [Link]
-
Miners, J. O., & Mackenzie, P. I. (1991). Drug Glucuronidation in Humans. Pharmacology & Therapeutics. [Link]
Sources
- 1. PAMPA | Evotec [evotec.com]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Researcher's Guide to Navigating Cross-Reactivity and Off-Target Effects of Novel Compounds: A Case Study with 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
For researchers and drug development professionals, the journey from a promising chemical entity to a validated tool or therapeutic is fraught with challenges. Among the most critical hurdles is the characterization of a compound's selectivity. Off-target effects, where a molecule interacts with unintended proteins, can lead to misleading experimental results, toxicity, and costly failures in later stages of drug development. This guide provides a practical, in-depth framework for assessing the cross-reactivity and off-target profile of a novel compound, using 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride as a representative example of a chemical entity with limited publicly available biological data.
Our approach is not a rigid protocol but a strategic workflow designed to build a comprehensive understanding of a compound's biological interactions. We will move from broad, initial screens to more focused cellular and proteome-wide analyses, explaining the rationale behind each experimental choice and providing actionable protocols.
The Challenge: Characterizing the Unknown
This compound is a commercially available compound with a defined chemical structure. However, a survey of scientific literature and databases reveals a scarcity of information regarding its biological targets and mechanism of action. This scenario is common in early-stage research, where a compound might be synthesized for a specific purpose or identified in a screen, but its broader biological activity remains uncharacterized. A failure to rigorously assess its selectivity can undermine the validity of any subsequent research.
This guide will compare hypothetical data for this compound with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted but more selective inhibitor), to illustrate how to interpret selectivity data.
A Tiered Approach to Selectivity Profiling
A robust strategy for characterizing a novel compound involves a multi-tiered approach, starting with broad screening and progressively narrowing down to specific interactions in a physiologically relevant context.
Caption: A tiered workflow for compound selectivity profiling.
Tier 1: Initial Target Class Screening with In Vitro Kinase Panels
Rationale: The human kinome, with over 500 members, is a frequent target for small molecule drugs.[1] Many compounds with seemingly unrelated structures exhibit some degree of kinase inhibitory activity. Therefore, screening a novel compound against a broad panel of kinases is a prudent first step to identify potential primary targets and initial off-target interactions.[2][3]
Methodology: Commercially available kinase profiling services offer screens against hundreds of kinases.[1][4] These assays typically measure the inhibition of substrate phosphorylation by a specific kinase in the presence of the test compound.[2] Radiometric assays, such as those using [³²P]- or [³³P]-ATP, are a common and reliable method.[2]
Hypothetical Data Comparison:
| Kinase | 3-(4-Methoxyphenoxy)pyrrolidine HCl (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| ABL1 | 5% | 98% | 99% |
| SRC | 8% | 95% | 98% |
| LCK | 6% | 92% | 97% |
| EGFR | 3% | 85% | 45% |
| VEGFR2 | 4% | 88% | 60% |
| CDK2 | 75% | 90% | 20% |
| p38α | 10% | 80% | 70% |
| ... (and 300+ other kinases) | ... | ... | ... |
Interpretation: In this hypothetical scenario, this compound shows significant and relatively selective inhibition of CDK2 at a 1µM concentration, while having minimal effect on a wide range of other kinases. In contrast, Staurosporine demonstrates broad-spectrum inhibition, and Dasatinib shows potent inhibition of its known targets (ABL, SRC family) with some activity against other kinases. This initial screen provides a primary hypothesis: this compound may be a CDK2 inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and other co-factors as required for the specific kinase.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate (peptide or protein), and the diluted compound or DMSO (vehicle control).
-
Initiate Reaction: Add [γ-³³P]ATP to start the phosphorylation reaction. The ATP concentration should ideally be close to the Kₘ of the kinase for ATP to ensure accurate IC₅₀ determination.[5]
-
Incubation: Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Spot the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Tier 2: Confirming Cellular Target Engagement with CETSA
Rationale: An in vitro biochemical assay does not guarantee that a compound will engage its target within the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells or tissues.[6][7] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9]
Methodology: Cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed to determine the amount of target protein that remains unfolded. An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound indicates direct binding.[8][9]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.[8]
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., CDK2).
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensities against temperature to generate a melt curve and determine the Tₘ.
Expected Results: A successful CETSA experiment would show a rightward shift in the melt curve for CDK2 in cells treated with this compound compared to DMSO-treated cells, confirming that the compound engages CDK2 in a cellular context.
Tier 3: Unbiased Off-Target Discovery with Thermal Proteome Profiling (TPP)
Rationale: While CETSA is excellent for validating a hypothesized target, it doesn't reveal unexpected off-targets. Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA, combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[10][11] This provides an unbiased, global view of a compound's interactions within the proteome.
Methodology: Similar to CETSA, cells are treated with the compound and heated. However, instead of a Western blot, the soluble protein fractions are analyzed by mass spectrometry to identify and quantify the proteins that are stabilized or destabilized by the compound.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Hypothetical Data Comparison:
| Protein | Function | Thermal Shift (ΔTₘ) with 3-(4-Methoxyphenoxy)pyrrolidine HCl | Interpretation |
| CDK2 | Cell Cycle Kinase | +5.2°C | Confirmed Primary Target |
| GAK | Cyclin G-associated kinase | +3.1°C | Potential Off-Target |
| FABP5 | Fatty acid-binding protein | -2.5°C | Destabilized Protein |
| HSP90AA1 | Heat Shock Protein | No significant change | Not a direct target |
| GAPDH | Glycolysis | No significant change | Not a direct target |
Interpretation: The TPP data would ideally confirm CDK2 as the primary target with a significant positive thermal shift. It might also reveal a previously unknown interaction with GAK, a potential off-target. The destabilization of FABP5 could also be a significant finding, warranting further investigation.
Tier 4: Orthogonal and Functional Validation
Rationale: Data from biophysical assays like TPP should be validated using orthogonal methods, which measure the same biological outcome through a different technology.[12] Furthermore, it's crucial to demonstrate that target engagement translates into a functional cellular response.
Orthogonal Validation: If TPP suggests GAK is an off-target, one could validate this by performing an in vitro kinase assay specifically with GAK to determine the IC₅₀.
Functional Assays: To confirm the on-target effect on CDK2, a cell-based functional assay is necessary. For example, one could measure the phosphorylation of a known CDK2 substrate, such as Retinoblastoma protein (pRb), or assess the compound's effect on cell cycle progression (e.g., by flow cytometry). A potent CDK2 inhibitor would be expected to cause a G1 cell cycle arrest.
Synthesizing the Data: A Comparative Selectivity Profile
By integrating the data from all tiers, we can build a comprehensive selectivity profile and compare it to our reference compounds.
| Feature | 3-(4-Methoxyphenoxy)pyrrolidine HCl (Hypothetical) | Staurosporine | Dasatinib |
| Primary Target(s) | CDK2 | Broad-spectrum kinase | ABL, SRC family kinases |
| Selectivity Score (Gini) ¹ | High (Selective) | Very Low (Promiscuous) | Moderate |
| Cellular Target Engagement | Confirmed for CDK2 via CETSA | Confirmed for multiple kinases | Confirmed for ABL, SRC |
| Known Off-Targets (TPP) | GAK (kinase), FABP5 (destabilized) | Numerous kinases | LCK, p38α, etc. |
| Functional Effect | G1 cell cycle arrest | Apoptosis, cell cycle arrest | Inhibition of BCR-ABL signaling |
¹The Gini score is a metric used to quantify selectivity, with a score closer to 1 indicating higher selectivity.[3]
Conclusion
The characterization of a novel compound like this compound requires a systematic and multi-faceted approach. Relying on a single assay format is insufficient to confidently claim selectivity. By employing a tiered strategy that begins with broad screening, confirms cellular engagement, explores the proteome for off-targets, and validates functional outcomes, researchers can build a robust selectivity profile. This rigorous process is essential for validating new chemical probes, understanding unexpected phenotypes, and developing safer, more effective therapeutics. The methodologies described in this guide provide a clear and actionable framework for navigating the complexities of cross-reactivity and off-target effects, ultimately enhancing the reproducibility and translational potential of chemical biology and drug discovery research.
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Comparative Efficacy of 3-Aryloxypyrrolidines and Piperidine Analogs in CNS Drug Discovery: A Guide for Senior Application Scientists
For researchers and professionals in drug development, the choice of a core heterocyclic scaffold is a critical decision that dictates the physicochemical properties, pharmacokinetic profile, and therapeutic efficacy of a drug candidate. Among the most prolific of these "privileged scaffolds" in central nervous system (CNS) research are the five-membered pyrrolidine and six-membered piperidine rings.[1][2]
This guide provides an objective, data-driven comparison between the 3-(4-Methoxyphenoxy)pyrrolidine scaffold and representative piperidine analogs, focusing on their efficacy as modulators of monoamine transporters and dopamine receptors. While direct head-to-head studies are scarce, by synthesizing data from various structure-activity relationship (SAR) reports, we can construct a cogent analysis to inform rational drug design.
Structural and Physicochemical Foundations: Pyrrolidine vs. Piperidine
The single methylene unit difference between the two rings imparts subtle yet significant variations in their properties, which can be strategically leveraged in drug design.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic, making them largely interchangeable when basicity is the primary goal for target interaction (e.g., with an aspartate residue in a receptor binding pocket).[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic. This can be a tool to fine-tune a compound's blood-brain barrier penetration and solubility.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation. | More flexible with multiple low-energy "envelope" and "twist" conformations. | The rigidity of the piperidine ring can be advantageous for locking a molecule into a bioactive conformation, potentially increasing binding affinity. The flexibility of pyrrolidine allows it to adapt to different binding pockets but may come with an entropic penalty upon binding.[1] |
These fundamental differences form the basis for the distinct pharmacological profiles often observed between analogs containing these two scaffolds.
Comparative Pharmacological Profiles
We will compare the efficacy of these scaffolds by examining their affinity for two major classes of CNS targets: monoamine transporters and dopamine receptors. Representative compounds from the literature are used for this analysis.
The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are key targets for treating depression, ADHD, and substance use disorders.[3] The affinity and selectivity of ligands for these transporters are critical determinants of their therapeutic effect and side-effect profile.
-
Pyrrolidine Scaffold Insights : The α-pyrrolidinophenone class of compounds, such as α-PHP, are known potent DAT reuptake inhibitors. SAR studies show that the parent aryl-unsubstituted molecule is highly potent and selective for DAT over SERT.[4] For instance, α-PHP displays a DAT IC₅₀ of 97 nM and is very weak at SERT (>30,000 nM).[4]
-
Piperidine Scaffold Insights : Piperidine is a core component of many potent DAT inhibitors, including analogs of methylphenidate and cocaine.[5] For example, the 3β-(4-methylphenyl)-2β-(4-methylphenyl)tropane (a rigid piperidine-containing structure) shows an exceptionally high DAT affinity with an IC₅₀ of 1.23 nM and excellent selectivity over NET and SERT.[6]
Table 1: Comparative Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound (Scaffold) | DAT | SERT | NET | DAT:SERT Selectivity | Reference |
|---|---|---|---|---|---|
| α-PHP (Pyrrolidine) | 97 (IC₅₀) | >30,000 (IC₅₀) | N/A | >309x | [4] |
| 3β-(4-MePh)-2β-(4-MePh)tropane (Piperidine) | 1.23 (IC₅₀) | 228 (IC₅₀) | 355 (IC₅₀) | ~185x | [6] |
| GBR 12909 (Piperazine¹) | 1.1 - 5.1 | 2800 | 250 | ~550x - 2500x | [3][7] |
| 8i (3β-Aryl-tropane) (Piperidine) | 2.5 (IC₅₀) | 3.5 | 2040 | 0.71x |[8] |
¹Note: GBR 12909 contains a piperazine ring, a close analog of piperidine, and is a benchmark selective DAT inhibitor.
The data suggests that while both scaffolds can yield potent DAT inhibitors, the rigid tropane-based piperidine structures can achieve exceptionally high affinity and selectivity. The pyrrolidine scaffold in the cathinone class also provides excellent DAT selectivity.
Dopamine D₂-like receptors (D₂, D₃, D₄) are primary targets for antipsychotic medications.[9] Ligand affinity and selectivity across these subtypes are crucial for efficacy and mitigating side effects like extrapyramidal symptoms.
-
Pyrrolidine Scaffold Insights : The 3-substituted pyrrolidine scaffold is a key feature in selective D₂/D₃ receptor antagonists like eticlopride. SAR studies on 3-(3-hydroxyphenyl)pyrrolidine analogs show that modifications to the N-substituent can be used to probe the secondary binding pocket of the D₃ receptor to enhance affinity and selectivity.
-
Piperidine Scaffold Insights : Piperidine is a well-established scaffold for D₄ receptor antagonists. Analogs often feature a piperidine core connecting a lipophilic portion to an aromatic terminal group, and have shown promise in treating CNS disorders.
Table 2: Comparative Dopamine Receptor Binding Affinities (Kᵢ, nM)
| Compound (Scaffold) | D₂ | D₃ | D₄ | D₃:D₂ Selectivity | Reference |
|---|---|---|---|---|---|
| Eticlopride (Pyrrolidine) | 0.26 | 0.18 | 2040 | 1.4x | |
| (S)-N-pentyl-3-(3-hydroxyphenyl)pyrrolidine | 102 | 1.5 | N/A | 68x | |
| Representative Piperidine D₄ Antagonist (9j) | >10,000 | >10,000 | 14 | >714x (for D₄) |
| Representative Piperidine D₄ Antagonist (8a) | >10,000 | >10,000 | 40 | >250x (for D₄) | |
From this data, it is evident that the 3-substituted pyrrolidine scaffold is highly effective for achieving potent and selective binding to the D₃ receptor, while the piperidine scaffold has been extensively and successfully optimized for high D₄ selectivity.
Experimental Methodologies
To empower researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro and in vivo assays.
This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioligand.
Objective: To determine the IC₅₀ and subsequent Kᵢ value of a test compound at the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific binding control: GBR 12909 (10 µM).
-
Test compounds (e.g., 3-(4-Methoxyphenoxy)pyrrolidine, piperidine analogs) at various concentrations.
-
96-well plates, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hDAT cells, homogenize in ice-cold membrane preparation buffer, and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, combine in triplicate:
-
Total Binding: Assay buffer, cell membranes (e.g., 10-20 µg protein), and [³H]WIN 35,428 (at a concentration near its Kₑ, e.g., 2-3 nM).
-
Non-specific Binding (NSB): Same as Total Binding, but with the addition of 10 µM GBR 12909.
-
Competitive Binding: Same as Total Binding, but with the addition of the test compound at serially diluted concentrations (e.g., from 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]WIN 35,428 is chosen for its high affinity and selectivity for DAT, ensuring a robust signal-to-noise ratio.
-
NSB Control: A high concentration of a known, potent DAT inhibitor (GBR 12909) is used to saturate all specific binding sites, ensuring that any remaining radioactivity is due to non-specific binding to filters or lipids. This is crucial for accurate calculation of specific binding.
-
Cheng-Prusoff Conversion: This equation is essential because the IC₅₀ value is dependent on the concentration of the radioligand used. The Kᵢ is a true measure of affinity, independent of assay conditions, allowing for standardized comparison across different experiments and labs.
Caption: Workflow for an in vitro competitive radioligand binding assay.
Discussion and Conclusion: Guiding Future Drug Design
The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision driven by the specific therapeutic target and desired pharmacological profile.
-
For High DAT Affinity & Selectivity: While both scaffolds are viable, the conformational rigidity of the piperidine ring, particularly within tropane-like structures, appears to offer an advantage for achieving exceptionally high potency at the dopamine transporter.[6]
-
For D₃ vs. D₂ Selectivity: The 3-substituted pyrrolidine scaffold is a well-validated starting point. Its conformational flexibility and the orientation of the 3-position substituent seem ideal for exploiting subtle differences between the D₂ and D₃ receptor binding pockets to achieve high selectivity.
-
For D₄ Selectivity: The piperidine scaffold has a proven track record for generating highly selective D₄ receptor antagonists, making it a preferred choice when targeting this specific receptor subtype.
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A Comparative Guide to the Validation of Analytical Methods for 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a versatile building block in medicinal chemistry, ensuring the reliability and accuracy of its quantification and purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies, grounded in established scientific principles and regulatory expectations, to assist researchers in selecting and validating the most appropriate analytical procedures for their specific needs.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1] This is a critical component for ensuring reliable and reproducible data, which is essential for regulatory submissions and maintaining product quality.[2] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines that form the global standard for analytical method validation.[3][4][5][6][7]
This guide will explore the validation of four common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopy. Each section will delve into the causality behind experimental choices and provide a framework for a self-validating system.
The Analytical Target: this compound
To select and validate appropriate analytical methods, a fundamental understanding of the target molecule's chemical properties is essential.
-
Structure: The molecule possesses a pyrrolidine ring, a methoxy-substituted aromatic ether, and is supplied as a hydrochloride salt.
-
Key Features:
-
Chromophore: The methoxyphenoxy group allows for ultraviolet (UV) detection, making HPLC a strong candidate.
-
Volatility: The pyrrolidine moiety may allow for derivatization and subsequent analysis by Gas Chromatography.
-
Basicity: The pyrrolidine nitrogen and the hydrochloride salt form allow for acid-base titration.
-
Functional Groups: The distinct functional groups provide characteristic signals for spectroscopic identification.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC method with UV detection is a logical starting point.
The Rationale Behind the HPLC Method
A reversed-phase C18 column is proposed due to its versatility in retaining moderately polar compounds like our target molecule. The mobile phase, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), allows for the fine-tuning of retention time and peak shape. UV detection is selected based on the presence of the aromatic ring, which should provide a strong chromophore for sensitive detection.
Experimental Protocol for HPLC Method Validation
The validation of an HPLC method should adhere to the principles outlined in the ICH Q2(R2) guideline.[1][3][8]
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately on the day of analysis.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD for peak area < 2.0%, tailing factor ≤ 2.0, and a minimum number of theoretical plates (e.g., >2000).
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[2]
-
Procedure:
-
Analyze a blank sample (mobile phase).
-
Analyze a placebo sample (if applicable).
-
Analyze a sample of this compound.
-
Spike the analyte with known impurities or subject it to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
3. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
-
Procedure:
-
Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the impact of these changes on the system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Summary for HPLC Validation
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | RSD of peak area < 2.0%, Tailing factor ≤ 2.0 |
| Specificity | Peak is pure and resolved from interferences |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | System suitability passes under varied conditions |
Gas Chromatography (GC): An Alternative for Volatile Derivatives
While HPLC is a primary choice, Gas Chromatography can be a viable alternative, particularly for impurity profiling where volatile impurities may be present. Direct analysis of the hydrochloride salt is not feasible due to its low volatility. Therefore, a derivatization step to convert the pyrrolidine to a more volatile form, or analysis of the free base after extraction, would be necessary.
The Rationale Behind the GC Method
A GC method coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards the nitrogen-containing pyrrolidine ring is a plausible approach.[11] Derivatization, for instance, by silylation of the secondary amine, would increase the volatility and thermal stability of the analyte.[12]
Experimental Protocol for GC Method Validation
The validation of a GC method follows the same fundamental principles as HPLC validation, with adjustments for the specific technique.
1. System Suitability:
-
Procedure: Similar to HPLC, with repeated injections of a derivatized standard.
-
Acceptance Criteria: RSD for peak area < 2.0%.
2. Specificity:
-
Procedure: Analysis of blanks, placebo, and stressed samples to ensure no interference with the derivatized analyte peak.
-
Acceptance Criteria: The analyte peak is well-resolved.
3. Linearity:
-
Procedure: A series of derivatized standards are analyzed to establish the linear range.
-
Acceptance Criteria: r² ≥ 0.999.
4. Accuracy:
-
Procedure: Recovery studies are performed by spiking a placebo with the analyte, followed by the derivatization and extraction procedure.
-
Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
5. Precision:
-
Procedure: Repeatability and intermediate precision studies are conducted on the complete analytical procedure, including the derivatization step.
-
Acceptance Criteria: RSD ≤ 2.0%.
6. Robustness:
-
Procedure: Deliberate variations in parameters such as oven temperature ramp rate, injector temperature, and carrier gas flow rate are investigated.
-
Acceptance Criteria: System suitability remains within acceptable limits.
Data Summary for GC Validation
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | RSD of peak area < 2.0% |
| Specificity | Peak is pure and resolved from interferences |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | System suitability passes under varied conditions |
Titrimetry: A Classic Approach for Assay of the Hydrochloride Salt
Titrimetric analysis offers a simple, cost-effective, and accurate method for the assay of the hydrochloride salt of 3-(4-Methoxyphenoxy)pyrrolidine.[13] This method relies on the neutralization reaction between the hydrochloride salt (an acid) and a standard basic titrant.
The Rationale Behind the Titrimetric Method
An acid-base titration is a direct and absolute method for determining the concentration of an acidic or basic substance. For this compound, the titration with a standardized solution of a strong base, such as sodium hydroxide, provides a straightforward way to quantify the hydrochloride content. The endpoint can be determined potentiometrically or with a suitable colorimetric indicator.[14][15]
Experimental Protocol for Titrimetric Method Validation
1. Specificity:
-
Procedure: Titrate a placebo to ensure it does not consume the titrant. Analyze the analyte in the presence of known impurities to confirm they do not interfere with the endpoint detection.
-
Acceptance Criteria: The placebo should show no significant consumption of titrant.
2. Linearity:
-
Procedure: Titrate varying amounts of this compound (e.g., 50% to 150% of the target amount) with the standardized titrant. Plot the volume of titrant consumed against the mass of the analyte.
-
Acceptance Criteria: r² ≥ 0.999.
3. Accuracy:
-
Procedure: Assay a high-purity reference standard of this compound. The recovery is calculated as the ratio of the experimentally determined content to the known content of the reference standard.
-
Acceptance Criteria: Mean recovery within 99.0% to 101.0%.
4. Precision:
-
Procedure: Perform repeatability by having one analyst perform the titration on at least six separate samples of the analyte. Intermediate precision should be assessed by a different analyst on a different day.
-
Acceptance Criteria: RSD ≤ 1.0%.
5. Robustness:
-
Procedure: Investigate the effect of small variations in parameters such as the temperature of the solution and the endpoint determination criteria (e.g., pH value for potentiometric titration).
-
Acceptance Criteria: The results should not be significantly affected by these variations.
Data Summary for Titrimetric Validation
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from placebo or impurities |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (RSD) | ≤ 1.0% |
| Robustness | Results are consistent under varied conditions |
Spectroscopy: For Identification and Qualitative Analysis
Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the identification and structural confirmation of this compound.[16] While primarily qualitative, quantitative applications (e.g., UV-Vis spectrophotometry) are also possible.
The Rationale Behind Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Provides a unique "fingerprint" of the molecule based on the vibrations of its functional groups. Characteristic peaks for the N-H bond of the secondary amine, the C-O-C stretch of the ether, and the aromatic C-H bonds can be used for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure by probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The number of signals, their chemical shifts, splitting patterns, and integration provide unambiguous structural confirmation.
-
UV-Vis Spectrophotometry: Can be used for a simple quantitative assay based on the absorbance of the methoxyphenoxy chromophore at a specific wavelength.
Experimental Protocol for Spectroscopic Method Validation (Quantitative UV-Vis)
1. Specificity:
-
Procedure: Record the UV spectra of the analyte, a placebo, and known impurities.
-
Acceptance Criteria: The analyte should have a distinct absorption maximum where the placebo and impurities have minimal or no absorbance.
2. Linearity:
-
Procedure: Prepare a series of standard solutions and measure their absorbance at the wavelength of maximum absorption (λmax). Plot absorbance versus concentration.
-
Acceptance Criteria: Adherence to Beer-Lambert law, with r² ≥ 0.999.
3. Accuracy:
-
Procedure: Perform a recovery study by analyzing samples of known concentration.
-
Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
4. Precision:
-
Procedure: Assess repeatability and intermediate precision by analyzing replicate samples.
-
Acceptance Criteria: RSD ≤ 2.0%.
Data Summary for Quantitative UV-Vis Spectroscopic Validation
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Distinct λmax with no interference |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the interconnectedness of the validation parameters.
Caption: A typical workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for this compound depends on the intended purpose of the analysis.
-
For routine quality control (assay and purity): A validated HPLC method is the most comprehensive and reliable choice, offering high sensitivity, specificity, and the ability to separate and quantify impurities.
-
For orthogonal confirmation of the assay: A validated titrimetric method provides a simple, accurate, and cost-effective alternative to the HPLC assay.
-
For the analysis of volatile impurities: A validated GC method, likely requiring derivatization, would be the preferred approach.
-
For identity confirmation: IR and NMR spectroscopy are indispensable tools for unambiguous structural verification.
Ultimately, a combination of these methods will provide a robust analytical control strategy for this compound, ensuring its quality, safety, and efficacy in downstream applications. The principles and protocols outlined in this guide, when coupled with a thorough understanding of the regulatory landscape, will empower researchers to develop and validate analytical methods that are scientifically sound and fit for purpose.
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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Bridging the Synapse: A Comparative Guide to the In Vitro and In Vivo Neuroprotective Profile of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the pyrrolidine scaffold has emerged as a promising framework for designing potent and selective agents.[1][2] This guide provides a comprehensive technical overview of the preclinical evaluation of a novel pyrrolidine derivative, 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. We will explore its hypothesized neuroprotective activity through a detailed examination of proposed in vitro and in vivo studies, drawing comparisons with existing pyrrolidine-based compounds.
The rationale for investigating this compound stems from the established neuropharmacological potential of structurally related molecules. Pyrrolidine derivatives have demonstrated a range of activities, including the inhibition of key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as exhibiting antioxidant properties that combat the oxidative stress central to neurodegeneration.[1][3][4]
Hypothesized Mechanism of Action: A Multi-Target Approach
Based on its structural features—a pyrrolidine ring linked to a methoxyphenoxy group—we hypothesize that this compound may exert its neuroprotective effects through a combination of mechanisms:
-
Cholinesterase Inhibition: The pyrrolidine core is a known pharmacophore for cholinesterase inhibitors.[1][4] The nitrogen atom within the ring can interact with the catalytic site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy in Alzheimer's disease to enhance cholinergic neurotransmission and improve cognitive function.[3]
-
Antioxidant Activity: The methoxyphenoxy moiety may contribute to antioxidant effects by scavenging reactive oxygen species (ROS). Oxidative stress is a well-established pathological hallmark of neurodegenerative diseases, leading to neuronal damage and death.
The following sections will detail the experimental workflows designed to test these hypotheses and establish a comprehensive preclinical profile of this compound.
In Vitro Evaluation: Unraveling Cellular Mechanisms
In vitro assays are fundamental for the initial screening and characterization of novel compounds, providing insights into their specific molecular targets and cellular effects.[5][6]
Enzymatic Inhibition Assays
To investigate the potential of this compound as a cholinesterase inhibitor, the following enzymatic assays will be conducted:
Table 1: In Vitro Enzymatic Inhibition Profile
| Assay | Target Enzyme | Principle | Hypothetical IC50 (µM) for this compound | Comparative IC50 (µM) for Reference Compound (Donepezil) |
| Ellman's Assay | Acetylcholinesterase (AChE) | Colorimetric detection of thiocholine produced from acetylthiocholine by AChE. | 5.2 | 0.02 |
| Ellman's Assay | Butyrylcholinesterase (BChE) | Colorimetric detection of thiocholine produced from butyrylthiocholine by BChE. | 12.8 | 3.6 |
IC50 values are hypothetical and for illustrative purposes.
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
-
Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE or BChE) in phosphate buffer.
-
Compound Incubation: In a 96-well plate, add the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Neuroprotection Assays
To assess the ability of this compound to protect neurons from cytotoxic insults, cell-based assays using the human neuroblastoma cell line SH-SY5Y are proposed.[5]
Table 2: In Vitro Neuroprotective Activity
| Assay | Cell Line | Stressor | Endpoint | Hypothetical EC50 (µM) for this compound |
| MTT Assay | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Cell Viability | 8.5 |
| DCFH-DA Assay | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Intracellular ROS Levels | 6.1 |
EC50 values are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50 value.
In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its pharmacokinetics, safety, and efficacy in a disease model.[7][8]
Animal Models of Cognitive Impairment
To investigate the effects of this compound on learning and memory, the scopolamine-induced amnesia model in mice is a well-established and relevant choice.[3] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease.
Table 3: In Vivo Efficacy in Scopolamine-Induced Amnesia Model
| Behavioral Test | Animal Model | Treatment | Key Parameter Measured | Hypothetical Outcome |
| Morris Water Maze | Mice | This compound (10 mg/kg, i.p.) + Scopolamine | Escape Latency (seconds) | Significant reduction in escape latency compared to the scopolamine-only group. |
| Y-Maze | Mice | This compound (10 mg/kg, i.p.) + Scopolamine | Spontaneous Alternation (%) | Significant increase in spontaneous alternation compared to the scopolamine-only group. |
Outcomes are hypothetical and for illustrative purposes.
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Acclimatization and Habituation: Allow the mice to acclimatize to the experimental room and habituate them to the water maze.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test.
-
Induction of Amnesia: Administer scopolamine (i.p.) to induce cognitive impairment.
-
Training Trials: Conduct several training trials where the mouse is allowed to find the hidden platform.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Record and analyze the escape latency during training trials and the time spent in the target quadrant during the probe trial.
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
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Assessing the Selectivity of 3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride for the Serotonin and Norepinephrine Transporters: A Comparative Guide
For researchers in neuropharmacology and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for assessing the selectivity of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride, a putative dual serotonin-norepinephrine reuptake inhibitor (SNRI). Given the limited publicly available data on this specific molecule, we will leverage data from closely related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues to illustrate a robust methodology for selectivity profiling.[1] This guide will compare its anticipated profile with established selective and dual-action monoamine reuptake inhibitors, and detail the essential experimental protocols for a thorough evaluation.
The Critical Role of Selectivity for Serotonin-Norepinephrine Reuptake Inhibitors
The therapeutic efficacy of many antidepressants and anxiolytics stems from their ability to modulate the levels of monoamine neurotransmitters in the synaptic cleft.[2][3] The serotonin transporter (SERT) and norepinephrine transporter (NET) are key proteins that mediate the reuptake of serotonin and norepinephrine, respectively, from the synapse back into the presynaptic neuron.[3] By inhibiting these transporters, SNRIs increase the synaptic concentrations of these neurotransmitters, thereby enhancing neuronal signaling.
The dopamine transporter (DAT) is another crucial monoamine transporter. While some SNRIs have a low affinity for DAT, significant interaction can lead to different pharmacological effects and a distinct side-effect profile.[4] Therefore, a critical aspect of characterizing a novel SNRI like this compound is to determine its binding affinity and functional potency at SERT and NET relative to DAT. A high degree of selectivity for SERT and NET over DAT is often a desirable characteristic for achieving a specific therapeutic window while minimizing potential off-target effects.
Unveiling the Target Profile of this compound
Patent literature suggests that the chemical scaffold of 3-(phenoxymethyl)pyrrolidine compounds encompasses serotonin and norepinephrine reuptake inhibitors. This provides a strong rationale for investigating this compound as a potential SNRI. A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues further supports this, identifying them as potent and balanced inhibitors of both NET and SERT.[1]
To comprehensively assess its selectivity, a multi-tiered approach involving in vitro and in vivo studies is essential. This allows for a thorough understanding of the compound's direct interactions with the transporters and its functional consequences in a physiological context.
Comparative Analysis of Monoamine Transporter Affinity
A fundamental step in selectivity profiling is to quantify the binding affinity of the compound for its primary targets and relevant off-targets. This is typically achieved through in vitro radioligand binding assays, which measure the displacement of a radioactive ligand from the transporter protein. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.
The following table presents a comparative summary of the binding affinities (Ki in nM) for a representative 3-(phenoxy-phenyl-methyl)-pyrrolidine analogue alongside established SNRIs, selective serotonin reuptake inhibitors (SSRIs), and selective norepinephrine reuptake inhibitors (NRIs).
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio |
| Representative Analogue (39b) [1] | 1.1 | 1.3 | >1000 | 0.85 |
| Duloxetine[4][5] | 0.8 | 7.5 | 240 | 0.11 |
| Venlafaxine[6] | 82 | 2480 | 7647 | 0.03 |
| Milnacipran[4][5] | 100 | 200 | >10000 | 0.5 |
| Fluoxetine (SSRI)[7] | 1.0 | 260 | 2000 | 0.004 |
| Sertraline (SSRI)[7][8] | 0.29 | 420 | 25 | 0.0007 |
| Reboxetine (NRI)[9] | 129 | 1.1 | >10000 | 117 |
| Atomoxetine (NRI)[10] | 77 | 5 | 1451 | 15.4 |
Note: Data is compiled from various sources and should be used for comparative purposes. Direct comparison is most accurate when data is generated from the same laboratory under identical conditions.
The representative analogue, compound 39b from the 3-(phenoxy-phenyl-methyl)-pyrrolidine series, demonstrates potent and balanced affinity for both SERT and NET, with a selectivity ratio close to 1.[1] This is in contrast to venlafaxine, which is significantly more selective for SERT, and the selective agents like fluoxetine and reboxetine. The high Ki value for DAT suggests a low potential for dopamine-related effects.
Experimental Methodologies for Selectivity Assessment
A thorough assessment of selectivity requires a combination of in vitro and in vivo experimental approaches. Here, we detail the core methodologies.
In Vitro Assays: The Foundation of Selectivity Profiling
1. Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to its target. The principle involves competition between the unlabeled test compound (e.g., this compound) and a radiolabeled ligand that has a known high affinity for the transporter.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
2. Neurotransmitter Uptake Inhibition Assays
While binding assays measure affinity, uptake assays measure the functional consequence of that binding – the inhibition of the transporter's ability to internalize its substrate. These assays are typically performed in cells engineered to express the transporter of interest.
-
Workflow for Neurotransmitter Uptake Assay
Caption: Workflow of a neurotransmitter uptake inhibition assay.
In Vivo Assessment: Functional Selectivity in a Physiological Context
3. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. It provides a direct assessment of a compound's ability to increase synaptic concentrations of serotonin and norepinephrine in a physiological setting.
-
Workflow for In Vivo Microdialysis
Caption: Workflow of an in vivo microdialysis experiment.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate as a dual serotonin and norepinephrine reuptake inhibitor. The selectivity profile of closely related analogues indicates a potent and balanced activity at SERT and NET with minimal affinity for DAT.[1]
To definitively characterize this compound, further studies are warranted. A comprehensive in vitro profiling using radioligand binding and functional uptake assays against a broad panel of receptors and transporters would provide a detailed understanding of its selectivity and potential off-target interactions. Subsequent in vivo microdialysis studies in relevant brain regions would then be crucial to confirm its mechanism of action and dose-dependent effects on extracellular serotonin and norepinephrine levels. This systematic approach will provide the necessary data to fully assess the therapeutic potential of this compound.
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Vaishnavi SN, Nemeroff CB, Plott SJ, Rao SG, Kranzler J, Owens MJ. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. University of Miami. [Link]. Published 2004.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only effective but also impeccably compliant.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is an organic compound that requires careful management.
Chemical Profile Summary
| Property | Details | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 23123-09-3 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Hazard Class | Irritant | [1] |
| Primary Hazards | Potential for eye, skin, and respiratory irritation. Harmful if swallowed or inhaled. | [2][3][4][5] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [3][5][6] |
| Waste Category | Halogenated Organic Waste | [7][8][9] |
The hydrochloride salt component introduces a halogen (chlorine) into the molecule's structure. This is a critical detail for waste segregation, as disposal protocols and costs for halogenated organic compounds differ significantly from their non-halogenated counterparts.[8][10]
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] These regulations mandate the safe handling, storage, treatment, and disposal of hazardous wastes.[11] Classifying waste correctly is the first step toward compliance. Due to its chemical structure, this compound waste must be treated as hazardous.
Standard Operating Procedure for Disposal
This protocol outlines the complete lifecycle of waste management for this compound within a laboratory setting, from generation to collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solution, or contaminated materials), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection : Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.[3][6]
-
Body Protection : A lab coat or chemical-resistant apron. Ensure it is fully fastened.
Step 2: Waste Segregation
Proper segregation is crucial for both safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing halogenated and non-halogenated waste unnecessarily increases disposal costs.[10]
-
Action : Dedicate a specific waste container exclusively for "Halogenated Organic Waste."[7][13]
-
Rationale : this compound contains chlorine, classifying it as a halogenated compound. Disposal methods for halogenated waste, such as high-temperature incineration, are specialized to handle the corrosive and toxic byproducts (e.g., HCl gas) generated during destruction.
Step 3: Waste Container Selection and Labeling
The integrity and labeling of your waste container are vital for regulatory compliance and safety.
-
Container Specifications :
-
Labeling Protocol :
-
The moment the first drop of waste is added, the container must be labeled.[7]
-
List all chemical constituents by their full name, including solvents. Do not use abbreviations or formulas.[7] For example: "Waste this compound in Methanol."
-
Indicate the approximate percentage of each component.
-
Include the accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Conditions :
-
Keep the waste container tightly closed at all times, except when actively adding waste.[7][10]
-
Store the container in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[8][13]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Step 5: Arranging for Final Disposal
Once the container is nearly full (approximately 90% capacity to allow for expansion) or has reached the storage time limit set by your institution, it is ready for collection.
-
Action : Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.
-
Rationale : Final disposal must be handled by a licensed and approved hazardous waste disposal company.[6][14] Your EHS department manages this process to ensure full compliance with federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste.
Caption: Waste Disposal Workflow for Laboratory Chemicals.
Spill and Emergency Procedures
Accidents can happen. A prepared response is essential to mitigate risks.
-
Minor Spill (Contained on a benchtop) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[8][15]
-
Once absorbed, carefully sweep or scoop the material into a designated container for hazardous waste disposal.[6][14]
-
Label the container as "Spill Debris" with the chemical name.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (Large volume or outside of containment) :
-
Evacuate the laboratory immediately.[7]
-
Alert others and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.
-
Close the laboratory doors to contain the spill.[7]
-
Call your institution's emergency number and report the spill to EHS. Do not attempt to clean it up yourself.
-
References
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A Senior Application Scientist's Guide to Handling 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
A-Senior-Application-Scientist-Guide-to-Handling-3-(4-Methoxyphenoxy)pyrrolidine-hydrochloride
Welcome to the lab. Today, we're focusing on the safe and effective handling of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride (CAS No. 23123-09-3), a compound frequently used in developmental research. While it is a valuable reagent, its hydrochloride salt form and pyrrolidine structure necessitate a stringent adherence to safety protocols. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed for its handling, from initial preparation to final disposal. Our goal is to build a culture of safety that goes beyond the product itself, ensuring both the integrity of your research and the well-being of our team.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Before we even think about opening the container, it's crucial to understand the nature of the substance we're working with. This compound is classified as an irritant.[1] Specifically, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] The hydrochloride salt form means it is typically a solid, crystalline powder. The primary risks, therefore, stem from the inadvertent generation and inhalation of dust, as well as direct contact with skin and eyes.
A thorough hazard assessment is the first step in any experimental plan.[4][5] This is not just a box-ticking exercise; it is a dynamic process of identifying potential routes of exposure and implementing controls to mitigate them.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it should never be the only line of defense. The most effective safety measures are engineering controls, which are designed to remove the hazard at its source.
-
Fume Hood: All handling of solid this compound that could generate dust—such as weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[3] The fume hood's constant airflow will draw any airborne particles away from your breathing zone.
-
Ventilation: Ensure that your laboratory is well-ventilated.[3][6] Good general ventilation complements the localized exhaust of a fume hood, reducing the background concentration of any potential contaminants.
Personal Protective Equipment (PPE): Your Last Line of Defense
Once engineering controls are in place, we select PPE to protect against any residual risk. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE.[7][8]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.[9] For tasks with a higher risk of splashing (e.g., transferring solutions), a full-face shield should be worn over safety glasses. | Protects against accidental splashes and airborne particulates from entering the eyes, which is critical given the compound's classification as a serious eye irritant.[2][10] |
| Hand Protection | Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.[9] | Provides a barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals. After handling, gloves should be removed carefully, avoiding contact between the outer glove surface and bare skin, and disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned. | Protects your skin and personal clothing from contamination in case of spills or splashes.[4][9] |
| Respiratory Protection | Generally not required if all handling of the solid is performed within a fume hood. If a fume hood is not available or if significant dust is expected, a NIOSH-approved N95 respirator or higher is necessary.[4] | Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[2] |
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Handling Procedures
-
Preparation: Before retrieving the chemical, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Donning PPE: Put on your lab coat, safety glasses, and gloves.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could create dust. Close the primary container tightly immediately after use.
-
Dissolving: Place the weigh boat with the compound into your reaction vessel. Add the solvent slowly to dissolve the solid, minimizing the potential for splashing.
-
Transfer: If transferring the resulting solution, do so carefully, keeping the operation well within the fume hood.
-
Post-Handling: After the task is complete, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spill (Solid): In the fume hood, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department.
Decontamination and Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste. This includes used gloves, weigh boats, and any absorbent materials from spill cleanups.
-
Waste Containers: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[13] The label should read "Hazardous Waste" and include the chemical name.
-
Disposal Regulations: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] All disposal procedures must be in strict compliance with federal, state, and local regulations.[14] Never dispose of this chemical down the drain.
By adhering to these protocols, we ensure a safe research environment for ourselves and our colleagues. Remember, safety is a shared responsibility, and meticulous planning is the hallmark of a professional scientist.
References
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (2010). HHS.gov. [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). North Carolina State University Environmental Health and Safety. [Link]
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NIOSH Guidebook - Refresher Training. (2025, March 21). HalenHardy. [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Heritage-Crystal Clean. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

